Cropropamide
Description
Properties
IUPAC Name |
2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZWCBZIBJLKCV-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C(CC)C(=O)N(C)C)C(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016511 | |
| Record name | Cropropamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-47-6, 3544-46-5 | |
| Record name | Cropropamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cropropamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cropropamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cropropamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROPROPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TYE9V9BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cropropamide
This technical guide provides a comprehensive overview of the synthesis pathway and physicochemical characterization of Cropropamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction to this compound
This compound is an organic compound identified as N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide.[1] It is a component of the respiratory stimulant Prethcamide.[2][3] Studies have indicated that this compound can increase locomotor activity in rats at specific dosages.[2] It is also listed as a banned substance by the World Anti-Doping Agency (WADA).[4]
Physicochemical and Analytical Characterization
The key physicochemical properties and analytical data for this compound are summarized in the table below. This information is crucial for its identification, purity assessment, and formulation development.
| Property | Value | Reference(s) |
| CAS Number | 633-47-6 | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| IUPAC Name | 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide | |
| Appearance | Pale Yellow to Dark Yellow Oil | |
| Boiling Point | 128-130 °C at 0.25 mmHg | |
| Solubility | Soluble in Methanol; Slightly soluble in Chloroform and DMSO. | |
| Storage Temperature | Refrigerator (2-8°C) | |
| Purity (by HPLC) | >95% to 99.38% |
Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step process, which is depicted in the diagram below. The pathway starts from 2-chlorobutyric acid dimethyl amide and propylamine, leading to the formation of an intermediate, 2-propylaminobutyric acid dimethyl amide. This intermediate is then reacted with crotonic acid chloride to yield the final product, this compound.
Experimental Protocols
-
Reaction Setup: Dissolve 2-chlorobutyric acid dimethyl amide in absolute benzene.
-
Amination: Add propylamine to the solution and heat the mixture to 110°C in an autoclave.
-
Work-up: After cooling, filter off the precipitated propylamine hydrochloride. Wash the benzene solution with water and then with a potassium lye solution to remove any remaining dissolved propylamine hydrochloride.
-
Purification: Distill off the benzene. The resulting crude product, 2-propylaminobutyric acid dimethyl amide, is then purified by vacuum rectification.
-
Reaction Setup: Dissolve the purified 2-propylaminobutyric acid dimethyl amide in benzene.
-
Acylation: While cooling the solution, add crotonic acid chloride and mix thoroughly.
-
Purification: Filter the reaction mixture and remove the benzene by distillation to obtain 2-(N-propyl-crotonylamido)butyric acid dimethyl amide, also known as this compound. The reported melting point of the resulting product is 128°-130°C.
Experimental Workflow
The general workflow for the synthesis and characterization of a chemical entity like this compound is illustrated in the following diagram. This process ensures the correct chemical structure and purity of the final compound.
Signaling Pathways and Mechanism of Action
While this compound is known to be a respiratory stimulant, detailed information regarding its specific signaling pathways and mechanism of action is not extensively documented in the provided search results. Further research would be required to elucidate the precise molecular targets and signaling cascades through which this compound exerts its pharmacological effects. General drug discovery often involves integrating pharmacological screens with methods like CRISPR to identify drug-target interactions and underlying pathways.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cropropamide
Disclaimer: This document synthesizes the currently available scientific information on the pharmacokinetics and pharmacodynamics of Cropropamide. It is important to note that detailed experimental protocols for some of the cited studies are not publicly available, limiting the depth of methodological description. The proposed signaling pathway is based on the general understanding of the drug class to which this compound belongs, as specific molecular pathway studies for this compound are limited.
Introduction
This compound is a respiratory stimulant and a component of the drug Prethcamide, which is a mixture of equal parts this compound and Crotetamide.[1] Prethcamide has been used to address respiratory failure and is known to increase locomotor activity in animal models.[2] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion, is known as pharmacokinetics. Data on the pharmacokinetics of this compound is primarily derived from studies on Prethcamide.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A study in rabbits provided key insights into the pharmacokinetic profile of this compound ("propyl butamide") following intravenous and oral administration of Prethcamide.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Intravenous (IV) | Oral (PO) |
| Half-life (t½) | 30.0 ± 4.13 min | - |
| Body Clearance (Clb) | 0.0962 ± 0.0269 L/min | - |
| Mean Absorption Rate Constant (ka) | - | 0.0512 ± 0.0328 min⁻¹ |
| Time to Maximum Concentration (tmax) | - | 30.0 ± 5.0 min |
| Bioavailability (F) | - | 24-32% |
Data from a study in rabbits. The low bioavailability suggests either low absorption from the gastrointestinal tract or a significant first-pass metabolism effect. The study also indicated that this compound predominantly accumulates in the liver.[3]
A separate study in horses also investigated the pharmacokinetics of Prethcamide, though specific quantitative data for this compound was not available in the abstract.
Experimental Protocols
Gas Chromatographic Method for Quantification in Rabbits
A simple gas chromatographic method was developed for the quantitative determination of this compound in whole blood and tissues.[3]
-
Sample Preparation: Specific details on the extraction procedure from blood and tissues were not available in the reviewed literature.
-
Chromatographic Conditions: The specific column, temperatures, and carrier gas flow rates were not detailed in the available abstract.
-
Modeling: The disposition of this compound after intravenous injection was described by a two-compartment open model, while oral administration was described by a one-compartment open model.[3]
Pharmacodynamics
Pharmacodynamics is the study of what a drug does to the body. This compound, as a component of Prethcamide, acts as a central and respiratory stimulant.
Mechanism of Action
The primary mechanism of action of Prethcamide, and by extension this compound, is the stimulation of peripheral chemoreceptors and central respiratory centers. This action leads to an increase in respiratory rate and tidal volume. It has also been suggested that Prethcamide may increase the release of catecholamines.
A study in healthy newborn calves demonstrated that buccal administration of Prethcamide resulted in a gradual increase in the arterial partial pressure of oxygen (PaO₂) and a decrease in the arterial partial pressure of carbon dioxide (PaCO₂) over a 90-minute period. This provides in-vivo evidence of its respiratory stimulant effects.
Signaling Pathway
The precise molecular signaling pathway for this compound has not been elucidated. However, based on its action as a peripheral chemoreceptor stimulant, a putative pathway involving the carotid body glomus cells can be proposed.
Caption: Proposed mechanism of this compound-induced respiratory stimulation.
Experimental Workflows
The general workflow for studying the pharmacokinetics of this compound would involve the following steps:
Caption: A generalized workflow for a pharmacokinetic study of this compound.
Conclusion
This compound, a component of the respiratory stimulant Prethcamide, exhibits a pharmacokinetic profile characterized by rapid elimination and low oral bioavailability in rabbits. Its pharmacodynamic effects are attributed to the stimulation of peripheral and central chemoreceptors, leading to increased respiration. While the general mechanism of action is understood, further research is required to elucidate the specific molecular signaling pathways and to obtain more comprehensive pharmacokinetic data across different species, including humans. The development of detailed and publicly available experimental protocols would greatly benefit future research in this area.
References
- 1. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the peripheral and central chemoreception and control of breathing: an emerging role of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulus-specific signaling pathways in rabbit carotid body chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacological Profile of Cropropamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropharmacological profile of Cropropamide, a respiratory stimulant. As a key component of the combination drug Prethcamide, this compound's primary mechanism of action involves the stimulation of peripheral chemoreceptors, predominantly within the carotid body, as well as central respiratory centers. This document synthesizes the available, albeit limited, scientific literature to detail its mechanism of action, pharmacodynamic effects, and the putative signaling pathways involved in its respiratory stimulant effects. Due to a scarcity of publicly available data, this guide also presents representative experimental protocols that are standardly employed in the evaluation of respiratory stimulants, offering a methodological framework for future research on this compound. All quantitative data from cited literature are presented in structured tables, and key conceptual frameworks are visualized through diagrams generated using Graphviz.
Introduction
This compound is a synthetic compound primarily known for its role as a respiratory stimulant.[1] It is one of the two active components, alongside crotethamide, in the analeptic drug Prethcamide.[2] Analeptics are a class of drugs that act as central nervous system (CNS) stimulants, with a historical and current, though limited, application in treating respiratory depression. The primary therapeutic rationale for the use of this compound, as part of Prethcamide, is to increase the rate and depth of breathing. This guide aims to provide a detailed technical overview of the neuropharmacological properties of this compound for an audience of researchers and professionals in drug development.
Mechanism of Action
The primary mechanism of action of this compound is the stimulation of respiration. This is achieved through a dual effect on both the peripheral and central nervous systems.[1][3]
-
Peripheral Chemoreceptor Stimulation: The most prominently cited mechanism is the stimulation of peripheral chemoreceptors located in the carotid bodies.[3] The carotid bodies are small, highly vascularized sensory organs at the bifurcation of the common carotid arteries that detect changes in blood oxygen, carbon dioxide, and pH levels. By activating these chemoreceptors, this compound mimics a state of hypoxia, leading to a reflex increase in respiratory drive.
-
Central Respiratory Center Stimulation: this compound also exerts a direct stimulatory effect on the respiratory centers located in the brainstem, specifically the medulla oblongata. These centers are responsible for generating the rhythmic pattern of breathing.
The combined peripheral and central stimulation results in an increased frequency and tidal volume of respiration.
Receptor Binding and Pharmacodynamic Profile
Detailed quantitative data on the receptor binding affinities and in vitro potency of this compound are not extensively reported in the publicly available scientific literature. The tables below summarize the available qualitative information and highlight the gaps in quantitative data.
Table 1: Receptor Binding Profile of this compound
| Target | Receptor Subtype | Species | Assay Type | Ki (nM) | Citation |
| Peripheral Chemoreceptors | Not Specified | Not Reported | Not Reported | Not Reported | |
| Central Respiratory Centers | Not Specified | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro and In Vivo Pharmacodynamic Profile of this compound
| Effect | Test System | Species | EC50 / IC50 | Efficacy | Citation |
| Increased Respiratory Rate | In vivo | Not Reported | Not Reported | Not Reported | |
| Increased Tidal Volume | In vivo | Not Reported | Not Reported | Not Reported | |
| Increased Locomotor Activity | In vivo | Rat | Not Reported | Not Reported | Not Found |
| Pressor Effects (as Prethcamide) | In vivo | Not Reported | Not Reported | May increase catecholamine release |
Signaling Pathways
The precise molecular targets and intracellular signaling pathways activated by this compound in carotid body glomus cells and central respiratory neurons have not been fully elucidated. However, based on the known physiology of the carotid body, a putative signaling pathway can be proposed.
Hypoxic stimulation of glomus cells in the carotid body is known to involve the inhibition of oxygen-sensitive potassium (K+) channels. This leads to membrane depolarization, activation of voltage-gated calcium (Ca2+) channels, and subsequent release of neurotransmitters such as ATP and acetylcholine, which then activate afferent nerve fibers of the carotid sinus nerve. It is plausible that this compound interacts with one or more components of this pathway to induce a similar response.
Proposed signaling cascade for this compound in carotid body glomus cells.
Experimental Protocols
In Vivo Assessment of Respiratory Stimulation in Animal Models
This protocol describes a general procedure for evaluating the effects of a test compound on respiratory parameters in anesthetized rodents.
Workflow for in vivo assessment of respiratory stimulants.
Methodology:
-
Animal Preparation: Rodents (e.g., rats or mice) are anesthetized with a long-acting anesthetic such as urethane to maintain a stable level of anesthesia without significantly depressing respiration. A tracheostomy is performed, and a cannula is inserted to ensure a patent airway and allow for precise measurement of respiratory airflow.
-
Plethysmography: The animal is placed in a whole-body plethysmograph, a chamber that allows for the measurement of changes in pressure and volume associated with breathing.
-
Baseline Recording: Respiratory parameters, including respiratory rate (breaths per minute) and tidal volume (the volume of air inhaled or exhaled in a single breath), are recorded for a stable baseline period.
-
Compound Administration: this compound or a vehicle control is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Data Acquisition and Analysis: Respiratory parameters are continuously monitored and recorded post-administration. The changes in respiratory rate and minute ventilation (respiratory rate × tidal volume) are calculated and compared to the baseline values to determine the stimulatory effect of the compound.
In Vitro Carotid Body Preparation for Electrophysiology and Neurotransmitter Release
This protocol outlines a method for studying the direct effects of a compound on the carotid body by recording nerve activity and measuring neurotransmitter release.
Workflow for in vitro carotid body functional assays.
Methodology:
-
Tissue Preparation: The carotid bifurcation, including the carotid body and the carotid sinus nerve, is dissected from an anesthetized animal (e.g., rabbit or rat). The preparation is placed in a superfusion chamber and continuously bathed in a physiological saline solution gassed with a normoxic gas mixture.
-
Electrophysiological Recording: The carotid sinus nerve is drawn into a suction electrode to record the afferent nerve discharge (action potentials).
-
Neurotransmitter Release Assay: The superfusate is collected at regular intervals to measure the release of catecholamines (e.g., dopamine) using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Baseline Measurement: A stable baseline of nerve activity and catecholamine release is established.
-
Compound Application: this compound is added to the superfusion medium at various concentrations.
-
Data Analysis: The changes in the frequency of carotid sinus nerve firing and the amount of catecholamine release are quantified to determine the stimulatory effect of this compound on the carotid body.
Conclusion
This compound is a respiratory stimulant whose primary neuropharmacological action is mediated through the stimulation of peripheral carotid body chemoreceptors and central respiratory centers. While the conceptual framework of its mechanism is understood within the context of respiratory stimulants, there is a notable lack of specific quantitative data on its receptor binding and potency. The experimental protocols outlined in this guide provide a roadmap for future investigations to elucidate the detailed molecular interactions and dose-response relationships of this compound. Such studies are crucial for a more complete understanding of its neuropharmacological profile and for guiding the development of novel respiratory stimulants.
References
Technical Guide: Prethcamide Formulation and Component Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prethcamide is a respiratory stimulant comprised of a mixture of two active pharmaceutical ingredients (APIs), cropropamide and crotethamide.[1] It acts as a central and respiratory stimulant with a brief duration of action, primarily by stimulating peripheral chemoreceptors and central respiratory centers.[2][3] This technical guide provides an in-depth overview of Prethcamide's formulation, component analysis, and proposed mechanism of action, designed for professionals in drug development and research.
Formulation of Prethcamide
While specific commercial formulations of Prethcamide are not extensively detailed in publicly available literature, a parenteral (injectable) route of administration is indicated.[1] An injection formulation with a concentration of 400 mg/20 ml has been noted. Based on the chemical nature of the active components and common practices for non-aqueous injectable formulations, a hypothetical formulation can be proposed.
Active Pharmaceutical Ingredients (APIs)
Prethcamide is an equimolar mixture of two N-substituted crotonamide derivatives:
-
This compound: N-[(E)-but-2-enoyl]-N-propyl-DL-2-aminobutanamide
-
Crotethamide: N-[(E)-but-2-enoyl]-N-ethyl-DL-2-aminobutanamide
Proposed Formulation Components
Given that Prethcamide has been available as an injection, and considering the stability of amide compounds, a non-aqueous or oily vehicle could be suitable.
Table 1: Proposed Quantitative Composition of a Prethcamide Injection
| Component | Proposed Function | Hypothetical Concentration (per 20 mL) |
| This compound | Active Pharmaceutical Ingredient | 200 mg |
| Crotethamide | Active Pharmaceutical Ingredient | 200 mg |
| Benzyl Alcohol | Antimicrobial Preservative / Solubilizer | 1.0 - 2.0% v/v |
| Benzyl Benzoate | Co-solvent | 10 - 20% v/v |
| Sesame Oil | Vehicle | q.s. to 20 mL |
Note: This is a proposed formulation based on common pharmaceutical practices for injectable drugs and should be validated through extensive formulation studies.
Component Analysis
The quantitative analysis of this compound and crotethamide in a pharmaceutical formulation is crucial for quality control and stability testing. Based on the chemical structure of these compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique. A study has confirmed the use of GC-MS for the characterization of Prethcamide metabolites.
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify this compound and crotethamide in a Prethcamide injection formulation.
Experimental Protocol:
-
Sample Preparation:
-
Accurately pipette 1.0 mL of the Prethcamide injection into a 10 mL volumetric flask.
-
Dilute to volume with a suitable organic solvent such as ethyl acetate.
-
Prepare a series of calibration standards of this compound and crotethamide of known concentrations in ethyl acetate.
-
Prepare a quality control (QC) sample from a separate stock solution.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Proposed m/z ions for monitoring would need to be determined from the mass spectra of pure this compound and crotethamide standards.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of each analyte against its concentration.
-
Determine the concentration of this compound and crotethamide in the sample by interpolating their peak areas from the calibration curve.
-
Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Proposed Synthesis of Active Components
A general synthetic route for N-substituted crotonamides like this compound and crotethamide can be proposed based on standard amide bond formation reactions.
General Synthesis Pathway
The synthesis can be envisioned as a two-step process:
-
Synthesis of the N-alkyl-DL-2-aminobutanamide intermediate.
-
Acylation of the intermediate with crotonyl chloride.
Caption: Proposed two-step synthesis of Prethcamide components.
Mechanism of Action and Signaling Pathway
Prethcamide stimulates respiration by acting on peripheral chemoreceptors, primarily located in the carotid bodies. These chemoreceptors are sensitive to changes in blood oxygen, carbon dioxide, and pH levels.
Proposed Signaling Pathway in Peripheral Chemoreceptors
The precise molecular target of Prethcamide within the chemoreceptor cells is not fully elucidated. However, it is proposed to mimic the effects of hypoxia or hypercapnia, leading to the depolarization of glomus cells and subsequent neurotransmitter release.
Caption: Proposed signaling pathway of Prethcamide in peripheral chemoreceptors.
Conclusion
This technical guide provides a comprehensive overview of Prethcamide, focusing on its formulation, component analysis, and mechanism of action. While some information is based on established pharmaceutical principles and scientific inference due to limited publicly available data, the provided protocols and pathways offer a solid foundation for research and development professionals working with this respiratory stimulant. Further experimental validation is necessary to confirm the proposed formulation, analytical methods, and the precise molecular interactions of Prethcamide.
References
- 1. A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two metabolites of prethcamide by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9452155B2 - Injectable antibiotic formulations and their methods of use - Google Patents [patents.google.com]
Synthesis of Novel Cropropamide Analogues: A Technical Guide for Drug Development Professionals
Introduction
Cropropamide, a known respiratory stimulant and a component of the drug Prethamide, has garnered interest for its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and conceptual frameworks for the development of novel this compound analogues. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design, synthesize, and evaluate new chemical entities based on the this compound scaffold. While specific novel analogues are not publicly documented, this guide outlines established synthetic routes and testing strategies applicable to their discovery and development.
Core Synthesis Methodologies
The synthesis of this compound analogues, which are fundamentally amides, can be achieved through several well-established chemical reactions. The choice of method often depends on the starting materials, desired purity, and scalability of the reaction.
General Amide Synthesis Routes
Several methods are commonly employed for the formation of amide bonds in organic synthesis.[] These include:
-
From Acyl Halides: The reaction of an acyl chloride or bromide with a primary or secondary amine is a straightforward and widely used method for amide synthesis.[][4] This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
-
From Carboxylic Acids and Amines: Direct condensation of a carboxylic acid and an amine can be achieved, typically requiring heat. More commonly, coupling reagents are used to facilitate this reaction under milder conditions.
-
From Acid Anhydrides: Amines react with acid anhydrides to form amides. This method is particularly useful when the corresponding anhydride is readily available.
Commonly used coupling reagents for amide bond formation from carboxylic acids include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts such as HATU, HBTU, and PyBOP.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of novel this compound analogues. Researchers should adapt these methods based on the specific properties of the reactants and the desired product.
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
This protocol describes the synthesis of a hypothetical this compound analogue, N-(1-(dimethylcarbamoyl)propyl)-N-propyl-2-butenamide, from 2-butenoyl chloride and a suitable amine precursor.
Materials:
-
2-butenoyl chloride
-
(R/S)-2-(propylamino)-N,N-dimethylbutanamide
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine precursor (1.0 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-butenoyl chloride (1.05 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Synthesis via Carboxylic Acid Coupling
This protocol outlines the synthesis using a carboxylic acid and an amine with a coupling agent.
Materials:
-
2-Butenoic acid
-
(R/S)-2-(propylamino)-N,N-dimethylbutanamide
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-butenoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine precursor (1.1 equivalents) and DIEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired amide.
-
Confirm the structure and purity of the final product using appropriate analytical techniques.
Data Presentation
The following tables present hypothetical data for a series of newly synthesized this compound analogues. This data is for illustrative purposes to guide researchers in organizing their experimental results.
Table 1: Synthesis Yields of this compound Analogues
| Analogue ID | R1 Group | R2 Group | Synthesis Method | Yield (%) | Melting Point (°C) |
| CA-001 | Propyl | But-2-enoyl | Acyl Chloride | 85 | 78-80 |
| CA-002 | Isopropyl | But-2-enoyl | Acyl Chloride | 82 | 81-83 |
| CA-003 | Propyl | 3-Methylbut-2-enoyl | Coupling Agent | 75 | 75-77 |
| CA-004 | Propyl | Cyclopropanecarbonyl | Coupling Agent | 78 | 85-87 |
Table 2: In Vitro Biological Activity of this compound Analogues
| Analogue ID | Target Receptor | Binding Affinity (Ki, nM) | EC50 (nM) |
| This compound | Putative Chemoreceptor | 150 | 250 |
| CA-001 | Putative Chemoreceptor | 120 | 200 |
| CA-002 | Putative Chemoreceptor | 180 | 300 |
| CA-003 | Putative Chemoreceptor | 95 | 150 |
| CA-004 | Putative Chemoreceptor | 110 | 180 |
Mandatory Visualizations
Proposed Signaling Pathway for this compound Analogues
While the precise molecular mechanism of this compound is not fully elucidated, as a respiratory stimulant, it is hypothesized to act on peripheral or central chemoreceptors, leading to an increase in respiratory rate and tidal volume. The following diagram illustrates a plausible signaling cascade.
Caption: Proposed signaling pathway for this compound analogues.
Experimental Workflow for Synthesis and In Vitro Screening
The following diagram outlines the general workflow from the synthesis of novel analogues to their initial in vitro evaluation.
Caption: General experimental workflow for analogue synthesis and screening.
In Vitro and In Vivo Testing
The evaluation of novel this compound analogues requires a combination of in vitro and in vivo assays to determine their efficacy and safety profiles.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of the analogues to their putative molecular target.
-
Cell-based Functional Assays: To measure the functional activity of the analogues, such as second messenger production (e.g., cAMP) or changes in membrane potential in relevant cell lines.
-
Air-Liquid Interface (ALI) Cultures: These models can be used to assess the effects of compounds on respiratory epithelial cells.
In Vivo Models
-
Rodent Models: Anesthetized or conscious rodents can be used to measure changes in respiratory rate, tidal volume, and arterial blood gases following administration of the test compounds.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the novel analogues.
-
Toxicology Studies: To assess the safety profile of the lead candidates.
The correlation between in vitro and in vivo data (IVIVC) is crucial for the successful development of new respiratory drugs.
The synthesis of novel this compound analogues presents a promising avenue for the discovery of new respiratory stimulants. By leveraging established amide synthesis methodologies and a systematic approach to in vitro and in vivo screening, researchers can identify and optimize lead candidates with improved efficacy and safety profiles. This guide provides a foundational framework to support these drug discovery efforts.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Cropropamide in Human Plasma
For Research Use Only.
Abstract
This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of Cropropamide in human plasma. This compound, a respiratory stimulant, requires a reliable analytical method for its determination in pharmacokinetic and pharmacodynamic studies.[1][2] This protocol outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, designed to meet the rigorous demands of bioanalytical research in drug development. The method is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
This compound, with the chemical formula C13H24N2O2 and a molecular weight of 240.34 g/mol , is a known respiratory stimulant.[3][4] Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[5] This document provides a detailed protocol for the determination of this compound in plasma, which can be adapted and validated in accordance with regulatory guidelines.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Chlorpropamide (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma, a common and effective technique for sample clean-up.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Chlorpropamide, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical - requires experimental optimization):
-
This compound: Q1: 241.3 m/z → Q3: 142.2 m/z
-
Chlorpropamide (IS): Q1: 277.0 m/z → Q3: 175.1 m/z
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method upon full validation. These values are based on typical performance of similar bioanalytical LC-MS/MS assays.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ) | 80% - 120% |
| Accuracy (other QC levels) | 85% - 115% |
| Precision (CV%) (at LLOQ) | ≤ 20% |
| Precision (CV%) (other QC levels) | ≤ 15% |
| Matrix Effect | 85% - 115% |
| Recovery | Consistent and reproducible |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Discussion
This application note provides a starting point for the development of a validated LC-MS/MS method for this compound in human plasma. The choice of Chlorpropamide as an internal standard is based on its use in other bioanalytical methods and its structural features that may lead to similar extraction and ionization behavior to this compound. However, a stable isotope-labeled internal standard for this compound would be the ideal choice to correct for matrix effects and variability during sample processing.
The proposed protein precipitation method is simple and fast, making it suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are based on common practices for small molecule quantification and should provide good sensitivity and selectivity. It is imperative that this method undergoes a full validation according to the guidelines set by regulatory agencies such as the FDA or EMA to ensure its accuracy, precision, and reliability for use in clinical or preclinical studies. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
The described LC-MS/MS protocol offers a robust and sensitive approach for the quantification of this compound in human plasma. This method, upon successful validation, will be a valuable tool for researchers and scientists in the field of drug development and clinical pharmacology, enabling detailed pharmacokinetic assessments of this compound.
References
- 1. This compound CAS#: 633-47-6 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C13H24N2O2 | CID 5369258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters [mdpi.com]
Application Note: Quantification of Cropropamide in Human Plasma by LC-MS/MS
Abstract
This application note presents a proposed protocol for the quantification of Cropropamide in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation parameters based on established principles of bioanalytical method validation.
Introduction
This compound, chemically known as N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide, is a respiratory stimulant.[1] It is often found in combination with crotethamide in the drug preparation Prethcamide.[1] Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for monitoring its use. This document provides a detailed, proposed starting point for the development and validation of an analytical method for this compound in human plasma.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H24N2O2 | [1] |
| Molecular Weight | 240.34 g/mol | [1][2] |
| Physical State | Liquid | |
| Boiling Point | 128-130 °C at 0.25 mmHg | |
| Solubility | Easily soluble in water and ether. |
Experimental Workflow
Caption: Proposed experimental workflow for the quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. A precursor ion corresponding to [M+H]+ should be selected, and characteristic product ions should be identified. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The proposed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The following parameters should be assessed:
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with at least six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. | Assessed at four QC levels (LOD, LQC, MQC, HQC). For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Determined at three QC levels (LQC, MQC, HQC) by comparing the peak areas of extracted samples to those of unextracted standards. Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | Assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those of pure solutions. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Assessed for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | The analyte response should be at least five times the response of a blank sample. Accuracy and precision should be within 20%. |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| This compound | 1 - 1000 | > 0.995 | y = mx + c |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1 | TBD | TBD | TBD | TBD |
| LQC | 3 | TBD | TBD | TBD | TBD |
| MQC | 100 | TBD | TBD | TBD | TBD |
| HQC | 800 | TBD | TBD | TBD | TBD |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery Precision (CV%) | Mean Matrix Effect (%) | Matrix Effect Precision (CV%) |
| LQC | 3 | TBD | TBD | TBD | TBD |
| MQC | 100 | TBD | TBD | TBD | TBD |
| HQC | 800 | TBD | TBD | TBD | TBD |
Table 4: Stability Summary
| Stability Condition | Storage Duration/Cycles | QC Level | Mean Accuracy (%) |
| Freeze-Thaw | 3 cycles | LQC & HQC | TBD |
| Bench-Top | 6 hours at RT | LQC & HQC | TBD |
| Long-Term | 30 days at -80°C | LQC & HQC | TBD |
| Post-Preparative | 24 hours in autosampler | LQC & HQC | TBD |
Signaling Pathways and Logical Relationships
As this compound is a respiratory stimulant, its mechanism of action is of interest. While a detailed signaling pathway is beyond the scope of this quantification protocol, a logical diagram illustrating the relationship between the analytical method and its application is provided below.
Caption: Logical relationship from drug administration to pharmacokinetic interpretation.
Conclusion
This application note provides a comprehensive, proposed protocol for the quantification of this compound in human plasma using LC-MS/MS. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the detailed validation plan, offer a solid foundation for developing a reliable and robust bioanalytical method. This method, once validated, can be a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
References
Application Notes and Protocols for Cell-based Assays to Determine Cropropamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cropropamide is a central nervous system (CNS) stimulant that has been used as a respiratory stimulant. It is a component of the drug Prethamide, which also contains crotetamide. While it is known to increase locomotor activity, the precise molecular mechanism of action and its direct cellular targets remain to be fully elucidated. This document provides detailed protocols for a panel of cell-based assays designed to investigate and quantify the cellular activity of this compound.
The proposed assays will investigate the effects of this compound on key signaling pathways associated with neuronal activation, which is a hallmark of CNS stimulants. These pathways include the cyclic adenosine monophosphate (cAMP) signaling cascade and calcium mobilization. Additionally, a protocol to measure the release of neurotransmitters, a downstream functional consequence of neuronal stimulation, is provided.
These protocols are intended to serve as a starting point for researchers to screen for this compound activity, characterize its dose-response relationship, and gain insights into its potential mechanism of action at the cellular level.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols. This structured format allows for easy comparison of this compound's effects across different assays and conditions.
| Assay | Cell Line | Parameter Measured | Readout | Expected Effect of this compound | Positive Control | Negative Control |
| cAMP Signaling Assay | SH-SY5Y | Intracellular cAMP levels | Luminescence/Fluorescence | Increase | Forskolin | Vehicle (e.g., DMSO) |
| Calcium Flux Assay | PC-12 | Intracellular Calcium [Ca2+] | Fluorescence Intensity | Increase | Ionomycin / High [K+] | Vehicle (e.g., DMSO) |
| Dopamine Release Assay | PC-12 | Extracellular Dopamine | Fluorescence/Absorbance | Increase | High [K+] | Vehicle (e.g., DMSO) |
Experimental Protocols
Intracellular cAMP Signaling Assay
This assay will determine if this compound modulates the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). An increase in cAMP is a common signaling mechanism for many CNS stimulants.
Workflow for cAMP Signaling Assay
Caption: Workflow for the intracellular cAMP signaling assay.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Forskolin (positive control)
-
Vehicle control (e.g., DMSO)
-
cAMP assay kit (e.g., a competitive immunoassay format with a luminescent or fluorescent readout)
-
Cell lysis buffer (provided with the kit)
-
Plate reader capable of luminescence or fluorescence detection
Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the final desired concentrations. Also prepare solutions of Forskolin (e.g., 10 µM final concentration) and the vehicle control.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the compound dilutions, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes (or an optimized time based on preliminary experiments).
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves:
-
Lysing the cells to release intracellular cAMP.
-
Adding the detection reagents, which usually include a labeled cAMP conjugate and an antibody against cAMP.
-
Incubating to allow for the competitive binding reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader. The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Intracellular Calcium Flux Assay
This assay will determine if this compound induces an increase in intracellular calcium concentration ([Ca2+]), a key event in neuronal activation.
Signaling Pathway for Calcium Mobilization
Establishing Animal Models for Respiratory Stimulant Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective respiratory stimulants requires robust and reproducible animal models that accurately mimic human respiratory depression. These models are crucial for elucidating the mechanisms of action of novel therapeutics and for evaluating their efficacy and safety prior to clinical trials. This document provides detailed application notes and protocols for establishing and utilizing rodent models of respiratory depression for the investigation of respiratory stimulants. The protocols outlined below describe methods for inducing respiratory depression, monitoring respiratory parameters, and administering therapeutic agents.
Animal Models of Respiratory Depression
The choice of animal model and the method of inducing respiratory depression are critical for the successful evaluation of respiratory stimulants. Rodents, particularly rats and mice, are widely used due to their physiological similarities to humans in respiratory control, well-characterized genetics, and ease of handling.[1]
Two common and effective methods for inducing respiratory depression in a controlled laboratory setting are through the administration of opioids or general anesthetics.
Opioid-Induced Respiratory Depression (OIRD)
Opioids are potent analgesics that can cause severe, life-threatening respiratory depression by acting on mu-opioid receptors in the brainstem respiratory centers.[2][3] Fentanyl and morphine are commonly used to induce OIRD in animal models.[2][4]
Anesthesia-Induced Respiratory Depression
General anesthetics, such as isoflurane and ketamine/xylazine combinations, induce a state of unconsciousness and also depress respiratory function in a dose-dependent manner. These models are useful for studying respiratory stimulants in the context of post-anesthetic recovery.
Quantitative Data Summary
The following tables summarize key quantitative data for establishing respiratory depression models and for the administration of common respiratory stimulants.
Table 1: Induction of Respiratory Depression in Rodents
| Agent | Animal Model | Dosage | Route of Administration | Expected Outcome | Reference(s) |
| Opioids | |||||
| Fentanyl | Rat | 0.0032 - 0.1 mg/kg | Intravenous (IV) | Dose-dependent decrease in respiratory frequency and tidal volume. | |
| Heroin | Rat | 0.32 - 3.2 mg/kg | Intravenous (IV) | Dose-dependent decrease in respiratory frequency and tidal volume. | |
| Morphine | Rat | 1.0 - 3.0 mg/kg | Intravenous (IV) | Decreased minute volume due to depression of respiratory rate and airflow. | |
| Anesthetics | |||||
| Isoflurane | Mouse | 4-5% for induction, 1-2% for maintenance | Inhalation | Progressive decrease in respiratory rate with increasing concentration. | |
| Ketamine/Xylazine | Mouse | 100 mg/kg Ketamine, 10 mg/kg Xylazine | Intraperitoneal (IP) | Lower respiratory depression compared to some other anesthetics. |
Table 2: Administration of Respiratory Stimulants in Rodent Models
| Stimulant | Animal Model | Dosage | Route of Administration | Therapeutic Effect | Reference(s) |
| Doxapram | Rat/Mouse | 1.0 - 10 mg/kg | Intravenous (IV) | Increased frequency and amplitude of respiratory activity. | |
| Serotonin 1A Agonists | |||||
| 8-OH-DPAT | Rat | 250 µg/kg | Intraperitoneal (IP) | Normalization of tidal volume and respiratory rate after spinal cord injury. | |
| Buspirone | Rat | 1.5 mg/kg | Intraperitoneal (IP) | Reversal of respiratory deficits. | |
| F15599 | Mouse | 0.1 - 0.25 mg/kg | Intraperitoneal (IP) | Reduction in apnea and improved breathing regularity. | |
| Amphetamine-like Stimulants | |||||
| d-Amphetamine | Rat | 0.1 - 3.2 mg/kg | Intravenous (IV) | Increased respiratory frequency and minute volume. |
Experimental Protocols
Protocol 1: Induction of Opioid-Induced Respiratory Depression (OIRD) in Rats
This protocol describes the induction of respiratory depression using fentanyl, a potent µ-opioid receptor agonist.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Fentanyl solution (e.g., 50 µg/mL)
-
Sterile saline
-
Intravenous catheterization equipment
-
Whole-body plethysmography system or arterial blood gas analyzer
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least 3 days. On the day of the experiment, weigh the rat and place it in the plethysmography chamber for a 40-minute acclimation period.
-
Baseline Measurement: Record baseline respiratory parameters for 20 minutes before drug administration. Key parameters include respiratory frequency (f), tidal volume (VT), and minute ventilation (VE).
-
Fentanyl Administration: Administer a bolus injection of fentanyl (e.g., 12, 25, or 50 µg/kg) intravenously.
-
Post-Injection Monitoring: Continuously monitor and record respiratory parameters for at least 60 minutes post-injection. A significant decrease in respiratory frequency and tidal volume indicates the successful induction of respiratory depression.
-
Stimulant Administration (Optional): Once a stable period of respiratory depression is achieved, administer the test respiratory stimulant and continue to monitor respiratory parameters to assess its efficacy.
Protocol 2: Induction of Anesthesia-Induced Respiratory Depression in Mice
This protocol details the induction of respiratory depression using the inhalant anesthetic isoflurane.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Isoflurane
-
Calibrated vaporizer
-
Induction chamber
-
Nose cone for anesthetic delivery
-
Whole-body plethysmography system
-
Heating pad
Procedure:
-
Anesthesia Induction: Place the mouse in an induction chamber and deliver 4-5% isoflurane with oxygen as the carrier gas.
-
Anesthesia Maintenance: Once the mouse loses its righting reflex, transfer it to a nose cone and maintain anesthesia with 1-2% isoflurane. Place the mouse on a heating pad to maintain body temperature.
-
Respiratory Monitoring: Place the anesthetized mouse in a whole-body plethysmograph to monitor respiratory parameters. A normal respiratory rate under anesthesia is between 55-100 breaths/min; a significant drop below this range indicates respiratory depression.
-
Stimulant Administration: Administer the respiratory stimulant via the desired route (e.g., intraperitoneal or intravenous injection) and continue to monitor for changes in respiratory rate and tidal volume.
Protocol 3: Respiratory Monitoring using Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for assessing respiratory function in conscious animals.
Procedure:
-
System Calibration: Calibrate the plethysmography chamber by injecting a known volume of air (e.g., 1 ml) to generate a pressure deflection signal.
-
Animal Acclimatization: Place the animal in the chamber and allow it to acclimatize for at least 30-60 minutes until it is calm.
-
Data Recording: Record the pressure changes generated by the animal's breathing. Ensure to capture periods where the animal is not moving to obtain a clean signal.
-
Data Analysis: Analyze the recorded waveforms to calculate respiratory parameters such as respiratory frequency (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
Protocol 4: Arterial Blood Gas Analysis in Rats
Arterial blood gas analysis provides a direct measure of respiratory function by quantifying the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in the blood.
Procedure:
-
Catheter Implantation: Surgically implant a catheter into the carotid or femoral artery of the rat under anesthesia. Allow the animal to recover fully.
-
Blood Sampling: For conscious rats, allow a period of acclimatization. Withdraw approximately 0.4 mL of arterial blood into a heparinized syringe, ensuring no air bubbles are present.
-
Sample Analysis: Immediately analyze the blood sample using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Data Interpretation: A decrease in PaO2 and an increase in PaCO2 are indicative of respiratory depression.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Respiratory Control
The regulation of breathing is a complex process involving multiple neurotransmitter systems and signaling pathways within the brainstem. Understanding these pathways is crucial for the rational design of respiratory stimulants.
-
Serotonergic Pathways: Serotonin (5-HT) plays a significant excitatory role in the modulation of respiratory networks. 5-HT neurons originating from the raphe nuclei project to various respiratory control centers in the brainstem. The activation of 5-HT2A receptors, in particular, has been shown to stimulate respiratory output.
Caption: Serotonergic stimulation of respiratory neurons.
-
GABAergic Pathways: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in modulating respiratory rhythm. GABAergic neurons provide tonic and phasic inhibition to respiratory neurons in the medulla.
Caption: GABAergic inhibition of respiratory neurons.
-
Opioid-Induced Signaling: Opioids, through the activation of µ-opioid receptors (MORs), inhibit respiratory neurons. This is a G-protein coupled receptor (GPCR) that leads to neuronal hyperpolarization and reduced neurotransmitter release.
Caption: Opioid-induced inhibition of respiratory neurons.
Experimental Workflow
A typical experimental workflow for evaluating a novel respiratory stimulant is depicted below.
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. Frontiers | GABA-Glycine Cotransmitting Neurons in the Ventrolateral Medulla: Development and Functional Relevance for Breathing [frontiersin.org]
- 3. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 4. Ventilatory Effects of Fentanyl, Heroin, and d-Methamphetamine, Alone and in Mixtures in Male Rats Breathing Normal Air - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Efficacy of Cropropamide in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cropropamide is a respiratory stimulant that has been investigated for its effects on respiratory function and locomotor activity. It is a component of the respiratory stimulant Prethamide, which also contains crotethamide.[1] This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in rodent models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing preclinical studies to evaluate the pharmacological effects of this compound.
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Counts/hr) | % Change from Control |
| Vehicle Control | 0 | Data Not Available | 0% |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 20 | Data Not Available | Data Not Available |
| This compound | 40 | Data Not Available | Data Not Available |
Note: While it is established that this compound increases motor activity in rats in a dose-dependent manner, specific quantitative data from the primary literature (Babbini et al., 1976) is not publicly available to populate this table.
Table 2: Effects of this compound on Respiratory Parameters in Rodents
| Treatment Group | Dose | Animal Model | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Vehicle Control | - | Rat/Mouse | Baseline | Baseline | Baseline |
| This compound | Specify Dose | Rat/Mouse | Data Not Available | Data Not Available | Data Not Available |
| Positive Control (e.g., Doxapram) | Specify Dose | Rat/Mouse | Expected Increase | Expected Increase | Expected Increase |
Note: There is a lack of specific published data on the in vivo effects of this compound alone on respiratory parameters in rodents.
Experimental Protocols
Assessment of Locomotor Activity in Rats
This protocol is designed to evaluate the stimulant effects of this compound on spontaneous locomotor activity in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle via i.p. injection. Doses can be selected based on preliminary studies or literature, for example, 10, 20, and 40 mg/kg.
-
Locomotor Activity Recording: Immediately after injection, place each rat in the center of an open field activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period, typically 60 to 120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Calculate the total activity for the entire session. Compare the activity of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Workflow for Locomotor Activity Assessment:
Caption: Experimental workflow for assessing locomotor activity in rats.
Assessment of Respiratory Function in Rodents
This protocol provides a general framework for evaluating the respiratory stimulant effects of this compound in rodents using whole-body plethysmography.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., sterile saline)
-
Whole-body plethysmography system
-
Syringes and needles for the chosen route of administration (e.g., i.p., i.v.)
Procedure:
-
Acclimation: Acclimate the animals to the housing facility as described in the locomotor activity protocol.
-
Plethysmography Chamber Acclimation: On the day of the experiment, place each animal in a plethysmography chamber and allow for an acclimation period of at least 30-60 minutes until respiratory parameters stabilize.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT), for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer this compound or vehicle. The route of administration and dose should be determined based on the study objectives.
-
Post-Dose Recording: Continuously record respiratory parameters for a defined period after drug administration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the changes in respiratory parameters from baseline at different time points after drug administration. Compare the effects of this compound to the vehicle control group using appropriate statistical methods.
Workflow for Respiratory Function Assessment:
Caption: Experimental workflow for assessing respiratory function in rodents.
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound as a respiratory stimulant has not been fully elucidated. However, based on the known mechanisms of other respiratory stimulants, it is hypothesized that this compound may act on central and/or peripheral chemoreceptors to increase respiratory drive.
-
Central Chemoreceptors: Located in the medulla oblongata, these receptors are sensitive to changes in the partial pressure of carbon dioxide (pCO2) and pH in the cerebrospinal fluid.
-
Peripheral Chemoreceptors: Located in the carotid and aortic bodies, these receptors primarily detect changes in the partial pressure of oxygen (pO2) in the arterial blood, as well as pCO2 and pH.
Stimulation of these chemoreceptors leads to an increase in the firing rate of afferent nerves to the respiratory centers in the brainstem, resulting in an increased respiratory rate and tidal volume.
Hypothesized Signaling Pathway for a Peripheral Chemoreceptor Stimulant:
Caption: Hypothesized signaling pathway for this compound as a respiratory stimulant.
References
Application Notes and Protocols for the In Vivo Administration of Cropropamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cropropamide is a respiratory stimulant, classified as an analeptic agent. It is a component of the pharmaceutical drug Prethcamide, which is a 1:1 mixture of this compound and Crotethamide[1][2]. As a central nervous system (CNS) stimulant, this compound has potential applications in research related to respiratory control, anesthetic recovery, and conditions involving respiratory depression[3][4]. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for research purposes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, there is conflicting information regarding its aqueous solubility. While some sources suggest it is readily soluble in water, others detail its solubility in organic solvents without specifying its behavior in aqueous media[4]. This is a critical parameter that will dictate the formulation strategy. Therefore, it is strongly recommended that researchers experimentally determine the aqueous solubility of their specific batch of this compound before proceeding with formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₄N₂O₂ | |
| Molecular Weight | 240.34 g/mol | |
| Physical Form | Oil | |
| Boiling Point | 128-130 °C at 0.25 mmHg | |
| Solubility | Methanol: Soluble Chloroform: Slightly Soluble DMSO: Slightly Soluble Water: Conflicting reports (undetermined) | |
| Chemical Class | Organonitrogen and organooxygen compound, functionally related to an alpha-amino acid |
Proposed Signaling Pathway for Analeptic Agents
The precise signaling pathway for this compound has not been fully elucidated. However, as an analeptic, it likely acts as a central nervous system stimulant to enhance respiration. The general mechanisms of action for analeptic drugs include:
-
Stimulation of Peripheral Chemoreceptors: Analeptics can act on chemoreceptors in the carotid bodies, which sense changes in blood oxygen and carbon dioxide levels and signal the respiratory center in the medulla to increase the rate and depth of breathing.
-
Direct Action on the Medulla Oblongata: These agents can directly stimulate the respiratory control centers in the brainstem.
-
Modulation of Neurotransmitter Systems: Analeptics may influence various neurotransmitter systems to produce their stimulant effects.
A generalized diagram illustrating potential pathways for analeptic agents is provided below.
Formulation Protocols for In Vivo Administration
The choice of formulation for this compound is critically dependent on its aqueous solubility. The following protocols provide guidance for both water-soluble and poorly water-soluble scenarios.
Protocol for Water-Soluble this compound
If this compound is found to be sufficiently soluble in aqueous vehicles, a simple solution is the preferred formulation for both oral and parenteral administration.
4.1.1. Materials
-
This compound
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile containers and syringes
-
Appropriate PPE (lab coat, gloves, safety glasses)
4.1.2. Experimental Protocol for Intravenous (IV) Formulation
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.
-
Aseptically transfer the this compound to a sterile container.
-
Add a small volume of Sterile Water for Injection or Normal Saline to the container.
-
Gently agitate or vortex until the this compound is completely dissolved.
-
Add the remaining vehicle to achieve the final desired concentration.
-
Visually inspect the solution for any particulates. If present, the solution should be filtered through a 0.22 µm sterile filter.
-
The final formulation should be stored in a sterile, sealed container, protected from light.
4.1.3. Experimental Protocol for Oral (PO) Formulation
-
Accurately weigh the desired amount of this compound.
-
Transfer the this compound to a suitable container.
-
Add purified water or a simple syrup vehicle to the container.
-
Mix thoroughly until a homogenous solution is formed.
-
The final formulation can be administered via oral gavage.
Protocol for Poorly Water-Soluble this compound
If this compound has limited aqueous solubility, a co-solvent system or a lipid-based formulation may be necessary to achieve the desired concentration for in vivo studies.
4.2.1. Materials
-
This compound
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA), Ethanol
-
Surfactants: Tween® 80, Kolliphor® EL
-
Lipid vehicles: Sesame oil, Corn oil
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile containers and syringes
-
Appropriate PPE
4.2.2. Experimental Protocol for Co-Solvent Formulation (IV or PO)
-
Determine the solubility of this compound in various individual and combinations of co-solvents (e.g., 20% DMA / 40% PG / 40% PEG 400).
-
Accurately weigh the desired amount of this compound.
-
In a sterile container, dissolve the this compound in the chosen co-solvent system with gentle heating if necessary.
-
For intravenous administration, the co-solvent solution can be slowly diluted with Sterile Water for Injection or Normal Saline, observing for any precipitation. The final concentration of the co-solvents should be kept as low as possible to minimize potential toxicity.
-
For oral administration, the co-solvent solution can be used directly or diluted with water or a flavored syrup.
4.2.3. Experimental Protocol for Lipid-Based Formulation (PO)
-
Determine the solubility of this compound in various lipid vehicles (e.g., sesame oil, corn oil).
-
Accurately weigh the desired amount of this compound.
-
Add the this compound to the selected lipid vehicle.
-
Mix thoroughly, using gentle heating if required, to form a clear solution or a uniform suspension.
-
This formulation is suitable for oral administration by gavage.
In Vivo Administration
Based on preclinical studies with Prethcamide in animals, both intravenous and oral routes of administration are viable for this compound.
Recommended Routes of Administration
-
Intravenous (IV): Allows for rapid achievement of systemic circulation and precise dose control.
-
Oral (PO): A less invasive route, suitable for studies requiring repeated dosing.
Dosage Considerations
Due to the lack of publicly available acute toxicity data (e.g., LD50) for this compound, initial dose-ranging studies are essential to determine a safe and effective dose. It is recommended to start with a low dose and escalate gradually while closely monitoring the animals for any adverse effects.
Workflow for Formulation and In Vivo Administration
The following diagram outlines the logical workflow for preparing and administering this compound in a research setting.
Quality Control and Characterization of Formulations
To ensure the quality and consistency of the prepared formulations, the following analytical techniques are recommended.
Table 2: Analytical Techniques for Formulation Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the concentration and purity of this compound in the formulation. |
| Visual Inspection | To check for clarity, color, and the presence of any particulate matter. |
| pH Measurement | To ensure the pH of the formulation is within an acceptable range for the intended route of administration. |
| Osmolality Measurement | For parenteral formulations, to ensure they are isotonic and minimize irritation upon injection. |
| Particle Size Analysis (for suspensions) | To determine the particle size distribution and ensure uniformity. |
Safety Precautions
-
Handle this compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Given the lack of comprehensive toxicity data, treat this compound as a potentially hazardous substance.
-
All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data, and the protocols should be adapted and validated by the end-user for their specific research needs. The authors are not liable for any damages or injuries resulting from the use of this information.
References
Guidelines for Handling and Storage of Cropropamide Powder
Introduction
Cropropamide is a chemical compound that requires careful handling and storage to ensure the safety of laboratory personnel and to maintain its integrity for research purposes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, this compound should be handled as a substance of unknown toxicity. The primary hazards associated with fine powders include inhalation, skin contact, and ingestion.
2.1 Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this compound powder.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from airborne powder particles and potential splashes. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Prevents direct skin contact with the powder.[1] |
| Body Protection | A laboratory coat with long sleeves. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | An N95 or higher-rated respirator. | Essential when handling the powder outside of a certified containment device to prevent inhalation.[2] |
Storage Protocols
Proper storage is crucial for maintaining the stability and purity of this compound and for preventing accidental exposure or reaction.
3.1 General Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dry place. Ambient temperature (18-25°C) is generally suitable for most stable chemical powders.[4] | Prevents thermal degradation. |
| Humidity | Store in a desiccated environment if the substance is suspected to be hygroscopic. | Minimizes moisture absorption which could lead to degradation. |
| Light | Protect from direct sunlight and strong light sources. | Prevents light-induced degradation. |
| Ventilation | Store in a well-ventilated area. | Prevents the buildup of any potential vapors. |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and accidental spillage. |
3.2 Chemical Incompatibility
To avoid hazardous reactions, segregate this compound from incompatible materials.
| Incompatible Material | Reason for Segregation |
| Strong Oxidizing Agents | May lead to vigorous or explosive reactions. |
| Strong Acids and Bases | Can cause decomposition or violent reactions. |
| Moisture-sensitive compounds | If this compound is hygroscopic, it could initiate reactions. |
Experimental Protocols
Adherence to strict protocols during experimental procedures is vital to minimize exposure and prevent contamination.
4.1 Weighing and Aliquoting this compound Powder
-
Preparation: Before starting, ensure the work area, typically a chemical fume hood or a containment ventilated enclosure, is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, ready.
-
Don PPE: Put on all required personal protective equipment as detailed in Table 2.1.
-
Tare Balance: Place a weigh boat on the analytical balance and tare it.
-
Transfer Powder: Carefully transfer the desired amount of this compound powder from the stock container to the weigh boat using a clean spatula. Avoid generating dust by handling the powder gently.
-
Close Container: Immediately and securely close the main stock container of this compound.
-
Record Weight: Record the final weight.
-
Transfer to Experimental Vessel: Carefully transfer the weighed powder to the designated experimental vessel.
-
Clean-up: Clean the spatula and the weighing area. Dispose of the weigh boat and any contaminated materials in the designated chemical waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Thoroughly wash hands with soap and water after the procedure is complete.
4.2 Emergency Procedures: Chemical Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unknown-risk spills, contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean a small spill.
-
Contain the Spill: For a solid powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne.
-
Clean-up:
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water.
-
-
Dispose of Waste: All contaminated materials, including paper towels, gloves, and cleaning materials, must be disposed of as hazardous waste according to institutional and local regulations.
-
Report the Incident: Report the spill to your supervisor and the appropriate safety officer.
Visual Protocols and Workflows
5.1 Workflow for Handling this compound Powder
Caption: A logical workflow for the safe handling of this compound powder in a laboratory setting.
5.2 Decision Process for this compound Storage
Caption: A decision-making diagram for the appropriate and safe storage of this compound powder.
5.3 Spill Response Workflow
Caption: A workflow outlining the necessary steps for responding to a this compound powder spill.
References
Application Notes and Protocols for Intravenous Administration of Cropropamide in Rats
These application notes provide a comprehensive guide for the intravenous (IV) administration of Cropropamide in a research setting involving rat models. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and are based on established methodologies for intravenous drug delivery in rodents.
Data Presentation: Pharmacokinetic Profile of this compound
The following tables summarize the hypothetical pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single intravenous bolus injection. This data is representative and serves as a guideline for expected outcomes in preclinical studies.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Unit |
| C₀ | 1850.5 ± 350.2 | ng/mL |
| AUC₀₋ₜ | 2100.8 ± 550.6 | ng·h/mL |
| AUC₀₋∞ | 2250.4 ± 600.1 | ng·h/mL |
| t₁/₂ | 2.5 ± 0.5 | h |
| CL | 4.5 ± 0.8 | mL/min/kg |
| Vd | 1.2 ± 0.3 | L/kg |
C₀: Initial plasma concentration; AUC₀₋ₜ: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Dose-Response Relationship for this compound
| Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) |
| 1 | 450.2 ± 95.3 | 580.7 ± 110.2 |
| 5 | 2300.6 ± 480.1 | 2950.3 ± 620.5 |
| 10 | 4750.9 ± 990.7 | 6100.1 ± 1250.8 |
Cmax: Maximum plasma concentration.
Experimental Protocols
Materials and Equipment
-
This compound solution (sterile, appropriate concentration)
-
Male Sprague-Dawley rats (250-300g)
-
Restraining device for rats[1]
-
25-27G sterile needles and syringes[2]
-
Heating pad or lamp to induce vasodilation[3]
-
70% ethanol or other suitable disinfectant
-
Sterile 0.9% saline solution
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Anesthetic (e.g., isoflurane) and anesthesia machine (for jugular vein administration)[4]
-
Surgical instruments for catheter implantation (for repeated dosing or infusion)[4]
Animal Preparation
-
Acclimatize the rats to the laboratory environment for at least 48 hours before the experiment.
-
Weigh each rat immediately before dosing to accurately calculate the injection volume.
-
For tail vein injections, warm the rat's tail using a heating pad or by immersing it in warm water (30-35°C) to induce vasodilation and improve vein visibility.
-
For jugular vein injections, anesthetize the animal following approved institutional protocols.
Intravenous Administration Procedure (Tail Vein)
-
Place the rat in an appropriate restraining device to minimize movement and stress.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Prepare the syringe with the calculated dose of this compound solution and ensure all air bubbles are removed.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Confirm correct placement by observing a blood flashback into the needle hub.
-
Inject the solution slowly and steadily. The maximum recommended bolus injection volume is 5 ml/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site. If an irritating compound extravasates, it is recommended to dilute it in the surrounding tissues by administering sterile 0.9% saline.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Blood Sampling for Pharmacokinetic Analysis
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.
-
The lateral tail vein or saphenous vein can be used for repeated, small-volume blood sampling.
-
For larger volume or more frequent sampling, a catheterized jugular vein is recommended.
-
Process the blood samples to separate plasma or serum and store them at -80°C until analysis.
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, acting as a ligand for a G-protein coupled receptor (GPCR). This is a common mechanism for many drugs and is presented here for illustrative purposes.
Caption: Hypothetical GPCR-cAMP signaling pathway for this compound.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the key steps involved in conducting a pharmacokinetic study of intravenously administered this compound in rats.
Caption: Workflow for a rat pharmacokinetic study of this compound.
References
Application Notes and Protocols for Preclinical Dosing of Cropropamide
Disclaimer: Publicly available preclinical data for Cropropamide is limited. The following application notes and protocols are based on established methodologies for preclinical drug development for respiratory stimulants. All quantitative data presented are illustrative and should be replaced with experimentally derived data.
Introduction
This compound is a respiratory stimulant, known to be a component of the mixture Prethamide.[1][2] As a central nervous system (CNS) stimulant, it has the potential for therapeutic applications in conditions requiring respiratory support. Establishing an optimal and safe dosing regimen in preclinical models is a critical step in its development. This document outlines the key preclinical studies and protocols necessary to determine the therapeutic window of this compound, focusing on dose-range finding, pharmacokinetic profiling, and acute toxicity assessment in rodent models.
Mechanism of Action (Hypothesized)
While the precise molecular target of this compound is not extensively documented in publicly available literature, respiratory stimulants often act on central or peripheral chemoreceptors to increase respiratory drive. A hypothesized signaling pathway could involve the modulation of neurotransmitter systems in the brainstem's respiratory centers.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Chemical Contamination in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential chemical contamination in their cell culture experiments, with a hypothetical focus on the compound Cropropamide.
Disclaimer: There is limited publicly available information regarding the specific effects of this compound on cell cultures. The following guidance is based on general principles of troubleshooting chemical contamination and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my cell culture?
A1: this compound is a respiratory stimulant and a component of the drug Prethamide.[1][2] Its presence in a cell culture would be unexpected and likely the result of a laboratory cross-contamination event.[3] Given its classification as a banned substance by the World Anti-Doping Agency, its sources in a research setting are not well-documented.[4]
Q2: What are the general signs of chemical contamination in cell culture?
A2: Chemical contamination can be subtle and may not present with the obvious signs of microbial contamination like turbidity.[5] Key indicators include:
-
Unexpected changes in cell morphology: Cells may appear stressed, rounded, vacuolated, or detached.
-
Alterations in cell growth: This could manifest as a sudden decrease in proliferation, a complete growth arrest, or even an unexpected increase in growth rate.
-
Changes in medium pH: While often associated with bacterial contamination, some chemicals can alter the pH of the culture medium.
-
Inconsistent experimental results: High variability between replicate wells or experiments can be a sign of an underlying contamination issue.
-
No visible microorganisms: If you observe the above signs but do not see any bacteria, fungi, or yeast under the microscope, chemical contamination is a possibility.
Q3: I suspect this compound contamination. What are the first steps I should take?
A3: If you suspect any chemical contamination, including from a compound like this compound, a systematic investigation is crucial.
-
Quarantine the affected cultures: Immediately isolate the suspected cultures to prevent further cross-contamination.
-
Document everything: Record all observations, including changes in cell appearance, growth rates, and any recent changes in reagents or protocols.
-
Review your laboratory practices: Carefully examine your aseptic technique and the handling of all reagents and media.
-
Consult with your team: Discuss the issue with colleagues to identify any potential common sources of contamination.
Troubleshooting Guide
If you suspect chemical contamination, follow this step-by-step guide to identify the source and mitigate the problem.
Phase 1: Observation and Initial Assessment
-
Microscopic Examination: Carefully observe the morphology of your cells. Look for any abnormalities compared to your healthy control cultures.
-
Growth Curve Analysis: If you have been monitoring cell growth, compare the growth curves of the affected cultures to your expected growth patterns.
-
Media and Reagent Check: Visually inspect all media, sera, and other reagents for any signs of precipitation, color change, or other abnormalities.
Phase 2: Identifying the Source of Contamination
Chemical contaminants can be introduced from various sources. Systematically evaluate each possibility.
Table 1: Potential Sources of Chemical Contamination
| Source Category | Specific Examples | Recommended Action |
| Reagents & Media | Contaminated water, sera, media supplements, or the suspected chemical itself (e.g., this compound). | Test each component individually in a fresh, known-to-be-healthy cell culture. |
| Labware | Improperly washed glassware, residue from detergents, or leachables from plasticware. | Use disposable, sterile plasticware where possible. If using glassware, ensure it is thoroughly rinsed with high-purity water. |
| Equipment | Residues in incubators, biosafety cabinets, or pipettes. | Follow a strict cleaning and decontamination protocol for all laboratory equipment. |
| Personnel | Introduction of contaminants from gloves, lab coats, or poor aseptic technique. | Review and reinforce proper aseptic techniques with all laboratory personnel. |
Phase 3: Confirmation and Resolution
-
Isolate and Test: Once you have a suspected source, isolate it and test it on a small batch of healthy cells. For example, if you suspect a contaminated batch of serum, prepare media with and without that serum and observe the effects.
-
Discard Contaminated Materials: Once a source is confirmed, discard all contaminated reagents, media, and cultures according to your institution's safety guidelines.
-
Thorough Decontamination: Decontaminate all affected equipment and work surfaces.
-
Implement Preventative Measures: Based on your findings, implement changes to your laboratory protocols to prevent future contamination events. This may include using certified, pre-tested reagents or implementing a more rigorous cleaning schedule.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Contaminant Effects
This protocol uses a standard MTT assay to quantify the cytotoxic effects of a suspected contaminant.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Suspected contaminated reagent (or a known concentration of the chemical if available)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the suspected contaminated reagent in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the suspected contaminant. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubate the plate for a period relevant to your experimental system (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
Protocol 2: Detection and Quantification of an Unknown Contaminant
If the identity of the chemical contaminant is unknown, advanced analytical techniques are required. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.
Procedure:
-
Sample Preparation: Collect samples of the contaminated cell culture supernatant, cell lysates, and all suspected reagents.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate potential chemical contaminants from the complex biological matrix. The specific extraction method will depend on the suspected properties of the contaminant.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. This technique separates the components of the mixture and can provide information on the mass-to-charge ratio of the unknown compound, aiding in its identification.
-
Data Analysis: Compare the mass spectra of the unknown compound to spectral libraries to identify a potential match. If this compound is suspected, its known molecular weight (240.34 g/mol ) can be used to screen the data.
Visualizations
Signaling Pathways Potentially Affected by Chemical Contaminants
Chemical contaminants can disrupt various cellular signaling pathways, leading to the observed changes in cell behavior. While the specific pathways affected by this compound are not known, common pathways impacted by cytotoxic or cytostatic compounds include those regulating cell survival, proliferation, and apoptosis.
Caption: Potential impact of a chemical contaminant on cell signaling pathways.
Experimental Workflow for Investigating Chemical Contamination
The following workflow outlines the logical steps to take when you suspect a chemical contaminant in your cell culture.
References
Technical Support Center: Cropropamide Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cropropamide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Rapid loss of this compound concentration in aqueous solution.
Question: I am observing a rapid decrease in the concentration of my this compound stock solution. What are the likely causes and how can I prevent this?
Answer: Rapid degradation of this compound in aqueous solutions is often attributed to hydrolysis of its amide bonds, particularly under non-neutral pH conditions. The N-acyl aminobutyramide and the tertiary amide moieties are susceptible to cleavage. Additionally, oxidation of the crotonyl group's double bond and photodecomposition can contribute to instability.
To mitigate this, consider the following troubleshooting steps:
-
pH Control: The rate of hydrolysis for amide-containing compounds is significantly influenced by pH.[1] It is crucial to maintain the pH of your solution within an optimal range, which typically is near neutral for many amide-containing pharmaceuticals. We recommend preparing your solutions in a buffered system. Start with a neutral buffer (e.g., phosphate buffered saline, PBS, at pH 7.4) and assess stability.
-
Temperature: Elevated temperatures accelerate degradation reactions. Store your this compound solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[2]
-
Light Exposure: The crotonyl group in this compound contains a double bond that may be susceptible to photodegradation. Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Presence of Oxidizing Agents: Avoid the presence of oxidizing agents in your solution, as they can react with the double bond of the crotonyl group. Use high-purity water and excipients. If oxidative degradation is suspected, consider degassing your solvent or adding a suitable antioxidant.
A systematic approach to identifying the cause of degradation is to conduct a forced degradation study. This involves exposing the this compound solution to various stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways.[4][5]
Issue: Appearance of unknown peaks during HPLC analysis of my this compound solution.
Question: My HPLC chromatogram shows new peaks appearing over time, and the peak corresponding to this compound is decreasing. What could these new peaks be?
Answer: The appearance of new peaks in your HPLC analysis indicates the formation of degradation products. Based on the structure of this compound, which contains two amide-like linkages and a double bond, the primary degradation products are likely the result of hydrolysis or oxidation.
-
Hydrolysis Products:
-
Hydrolysis of the N-acyl bond: This would yield N-propyl-2-aminobutyric acid dimethylamide and crotonic acid.
-
Hydrolysis of the tertiary amide: This would result in N-(N'-Crotonyl-N'-propyl)aminobutyric acid and dimethylamine.
-
-
Oxidation Products: The double bond in the crotonyl group is susceptible to oxidation, which could lead to the formation of epoxides or cleavage products.
To identify these unknown peaks, you can perform a forced degradation study and analyze the stressed samples using HPLC coupled with mass spectrometry (HPLC-MS). This will provide the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in an aqueous solution?
Q2: What type of buffer should I use to prepare my this compound solution?
A2: Phosphate and citrate buffers are commonly used in pharmaceutical formulations and can be a good starting point. The choice of buffer can influence stability, so it's important to ensure the buffer components themselves do not catalyze degradation.
Q3: Are there any excipients that can help stabilize this compound in solution?
A3: Yes, certain excipients can enhance stability. For hydrolysis-prone compounds, reducing water activity by adding co-solvents like propylene glycol or polyethylene glycol can be beneficial. If oxidation is a concern, the addition of antioxidants such as ascorbic acid or sodium metabisulfite might be necessary. Complexing agents like cyclodextrins have also been shown to stabilize some drugs by encapsulating labile functional groups.
Q4: How should I store my this compound aqueous solutions?
A4: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. All solutions should be protected from light.
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study of this compound in an aqueous solution. This data is intended to serve as an example for researchers.
Table 1: Effect of pH on this compound Degradation at 40°C
| pH | Buffer System | Initial Concentration (mg/mL) | Concentration after 7 days (mg/mL) | Percent Degradation |
| 3.0 | 0.1 M HCl | 1.0 | 0.65 | 35% |
| 5.0 | 0.1 M Acetate | 1.0 | 0.92 | 8% |
| 7.4 | 0.1 M Phosphate | 1.0 | 0.98 | 2% |
| 9.0 | 0.1 M Borate | 1.0 | 0.78 | 22% |
Table 2: Effect of Temperature and Light on this compound Degradation in a pH 7.4 Phosphate Buffer
| Storage Condition | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Percent Degradation |
| 2-8°C, Protected from Light | 1.0 | 0.99 | 1% |
| 25°C, Protected from Light | 1.0 | 0.91 | 9% |
| 25°C, Exposed to Light | 1.0 | 0.85 | 15% |
| 40°C, Protected from Light | 1.0 | 0.75 | 25% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with pH 7.4 phosphate buffer to a final concentration of 0.1 mg/mL. Incubate at 60°C for 48 hours.
-
Photodegradation: Dilute the stock solution with pH 7.4 phosphate buffer to a final concentration of 0.1 mg/mL. Expose to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a validated stability-indicating HPLC method. An HPLC-MS method is recommended for the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
Stressed samples from Protocol 1
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column
Procedure:
-
Initial Method Development: Start with a generic reverse-phase gradient method. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound)
-
-
Method Optimization: Inject a mixture of the stressed samples to create a sample containing this compound and its various degradation products. Adjust the gradient, mobile phase composition, and column chemistry as needed to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent drug from its degradation products.
Visualizations
References
- 1. quora.com [quora.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Optimizing Cropropamide dosage for maximal respiratory effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on experiments aimed at optimizing Cropropamide dosage for its maximal respiratory effect. Due to the limited availability of data for this compound as a single agent, this guide leverages information on Prethcamide (a 1:1 mixture of this compound and Crotethamide) and general principles of respiratory stimulant pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary pharmacological effect?
A1: this compound is a respiratory stimulant. It is a component of the drug Prethcamide, which is a mixture of equal parts this compound and Crotethamide.[1] Prethcamide has been used in humans as a respiratory stimulant and has actions similar to doxapram hydrochloride.[1]
Q2: What is the mechanism of action for this compound's respiratory stimulant effects?
A2: this compound, as part of Prethcamide, stimulates respiration by acting on peripheral chemoreceptors located in the carotid and aortic bodies, as well as on central respiratory centers.[2][3][4] Stimulation of peripheral chemoreceptors is a key mechanism for many respiratory stimulants. This process involves the depolarization of glomus cells in the carotid bodies, leading to an increase in afferent signals to the brain's respiratory control centers. The drug may also have pressor effects and potentially increase the release of catecholamines.
Q3: Are there any established dosage guidelines for this compound?
A3: Specific dosage guidelines for this compound alone are not well-documented in publicly available literature. For Prethcamide, a clinical study in patients with chronic ventilatory failure used oral doses of 200 mg four times daily. Another source suggests a general adult dosage of 100 mg of Prethcamide three times a day. For research purposes, a dose-response study is essential to determine the optimal concentration of this compound for the desired respiratory effect in your specific experimental model.
Q4: What are the known side effects and contraindications for Prethcamide?
A4: Common adverse effects associated with Prethcamide include dyspnea (shortness of breath), as well as muscular, gastrointestinal, central nervous system, and cardiovascular effects. Contraindications for Prethcamide include epilepsy or other convulsive disorders, cerebral edema, cerebrovascular accident, head injury, acute severe asthma, physical obstruction of the airway, severe hypertension, ischemic heart disease, hyperthyroidism, and pheochromocytoma.
Q5: What are the key parameters to measure when assessing the respiratory effects of this compound?
A5: The primary parameters to measure are respiratory rate (breaths per minute) and tidal volume (the volume of air inhaled or exhaled in a single breath). From these, you can calculate the minute volume (respiratory rate × tidal volume), which represents the total volume of air inspired per minute. These measurements provide a direct indication of the drug's effect on ventilation.
Experimental Protocols
In Vivo Assessment of Respiratory Effects in a Rodent Model
This protocol outlines a general procedure for evaluating the dose-dependent respiratory effects of this compound in a rodent model using whole-body plethysmography.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO)
-
Rodent animal model (e.g., Sprague-Dawley rats)
-
Whole-body plethysmography system
-
Data acquisition and analysis software
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Recording: On the day of the experiment, place the animal in the plethysmography chamber and allow for a stabilization period. Record baseline respiratory parameters (respiratory rate, tidal volume) for at least 15-30 minutes.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. From the stock solution, prepare serial dilutions to cover the desired dose range.
-
Drug Administration: Administer the vehicle control or a specific dose of this compound to the animal. The route of administration (e.g., intravenous, intraperitoneal, oral) should be consistent with the experimental objectives.
-
Post-Dose Recording: Immediately after administration, continuously record the respiratory parameters for a predetermined duration (e.g., 60-120 minutes) to capture the onset, peak, and duration of the drug's effect.
-
Data Analysis: Analyze the recorded data to determine the changes in respiratory rate, tidal volume, and minute volume at each dose compared to the baseline and vehicle control.
-
Dose-Response Curve: Plot the peak change in minute volume (or other parameters) against the logarithm of the this compound dose to generate a dose-response curve.
Data Presentation
Quantitative data from dose-response studies should be summarized in a clear and structured format. Below is a template for presenting such data.
Table 1: Dose-Response Effect of this compound on Respiratory Parameters
| This compound Dose (mg/kg) | N | Baseline Minute Volume (mL/min) | Peak Minute Volume (mL/min) | % Change from Baseline | Time to Peak Effect (min) |
| Vehicle | 8 | 150.2 ± 10.5 | 152.1 ± 11.2 | 1.3 ± 0.8 | N/A |
| 1 | 8 | 148.9 ± 9.8 | 180.5 ± 12.1 | 21.2 ± 3.5 | 15 |
| 3 | 8 | 151.5 ± 11.1 | 225.7 ± 15.3 | 49.0 ± 5.1 | 12 |
| 10 | 8 | 149.8 ± 10.2 | 280.1 ± 18.9 | 87.0 ± 6.2 | 10 |
| 30 | 8 | 152.0 ± 12.0 | 285.3 ± 20.1 | 87.7 ± 6.5 | 10 |
Data are presented as mean ± SEM and are hypothetical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline respiratory rate | Animal stress or incomplete acclimatization. | Ensure a consistent and adequate acclimatization period. Handle animals gently and minimize environmental disturbances (noise, light changes). |
| No discernible drug effect, even at high doses | Poor drug solubility or stability. Incorrect route of administration. Low bioavailability. | Verify the solubility and stability of your this compound solution. Consider a different vehicle. Ensure the chosen route of administration allows for adequate systemic absorption. |
| Sudden, erratic breathing patterns post-injection | Injection stress or irritation from the vehicle. | Refine injection technique to minimize stress. If using a non-physiological vehicle (e.g., DMSO), run a separate control with the vehicle alone to assess its effects. |
| Signal artifacts or noise in plethysmography readings | Animal movement within the chamber. Leaks in the plethysmography chamber. Incorrect calibration. | Allow for a longer stabilization period before recording. Check chamber seals and tubing for leaks. Recalibrate the system according to the manufacturer's instructions. |
| Unexpected cardiovascular effects (e.g., significant change in heart rate) | This compound may have off-target effects or increase catecholamine release. | If possible, simultaneously monitor cardiovascular parameters (e.g., using telemetry) to correlate with respiratory changes. |
Visualizations
Signaling Pathway of a Peripheral Chemoreceptor Stimulant
References
Techniques for improving the solubility of Cropropamide for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cropropamide in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: There are conflicting reports regarding the aqueous solubility of this compound. Some sources indicate it is readily soluble in water, while others classify it as slightly soluble in various organic solvents, suggesting potential challenges with aqueous solubility. It is crucial for researchers to experimentally determine the aqueous solubility of their specific batch of this compound before proceeding with experiments.
Q2: What is the pKa of this compound and how does it influence solubility?
A2: The predicted pKa of this compound is approximately -0.74.[1] This suggests that this compound is a very weak base. The solubility of weakly basic compounds can often be increased by adjusting the pH of the solution to a more acidic range, where the compound becomes protonated and more soluble.
Q3: Are there any known incompatibilities between this compound and common excipients?
A3: Currently, there are no publicly available excipient compatibility studies specifically for this compound. It is highly recommended to conduct compatibility studies with selected excipients before developing a formulation. General screening for drug-excipient interactions can be performed using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Q4: How can I quantify the concentration of this compound in my solubility experiments?
A4: A validated analytical method is essential for accurately quantifying this compound concentration. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of small molecules like this compound. It is recommended to develop and validate an HPLC method for linearity, accuracy, and precision.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound does not dissolve in aqueous buffer. | - The pH of the buffer is not optimal for dissolving a weakly basic compound.- The concentration of this compound exceeds its intrinsic solubility at that pH.- The solid form of the this compound has low dissolution kinetics. | - pH Adjustment: Systematically lower the pH of your buffer. Start with a neutral pH (e.g., 7.4) and incrementally decrease it (e.g., to pH 6.0, 5.0, 4.0) to determine if solubility improves. (See Experimental Protocol 1).- Co-solvents: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer. Start with a low percentage (e.g., 5-10% v/v) and gradually increase it. (See Experimental Protocol 2). |
| Precipitation occurs after initial dissolution. | - The solution is supersaturated.- The pH of the solution has shifted.- The temperature of the solution has decreased. | - Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the drug and prevent precipitation.- Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of this compound.- Maintain Temperature: Ensure all solutions are maintained at a constant temperature throughout the experiment. |
| Inconsistent solubility results between experiments. | - Variation in the solid form of this compound (polymorphism).- Inaccurate pH measurement or buffer preparation.- Incomplete equilibration during solubility measurement. | - Characterize Solid State: If possible, characterize the solid form of your this compound using techniques like X-ray powder diffraction (XRPD) to check for polymorphism.- Calibrate Instruments: Regularly calibrate your pH meter and ensure accurate preparation of all buffer solutions.- Equilibration Time: Ensure sufficient time for the solution to reach equilibrium during solubility studies. This can be determined by measuring the concentration at different time points until it remains constant. |
Experimental Protocols
Experimental Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., phosphate buffers, citrate buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the drug).
-
Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound (e.g., in mg/mL or µg/mL) against the pH of the buffers.
Experimental Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of co-solvents on the solubility of this compound.
Methodology:
-
Select a buffer in which this compound has low but measurable solubility (determined from Protocol 1).
-
Prepare a series of co-solvent mixtures by adding increasing percentages (e.g., 5%, 10%, 20%, 40% v/v) of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the selected buffer.
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved solid as described in Protocol 1.
-
Quantify the concentration of dissolved this compound in each co-solvent mixture.
-
Plot the solubility of this compound against the percentage of co-solvent.
Data Presentation
Table 1: Example of pH-Dependent Solubility Data for this compound
| Buffer pH | This compound Solubility (µg/mL) |
| 2.0 | [Insert experimental data] |
| 4.0 | [Insert experimental data] |
| 6.0 | [Insert experimental data] |
| 7.4 | [Insert experimental data] |
| 8.0 | [Insert experimental data] |
Table 2: Example of Co-solvent Solubility Enhancement Data for this compound in pH 7.4 Buffer
| Co-solvent (% v/v) | This compound Solubility (µg/mL) |
| 0% (Buffer only) | [Insert experimental data] |
| 10% Ethanol | [Insert experimental data] |
| 20% Ethanol | [Insert experimental data] |
| 10% Propylene Glycol | [Insert experimental data] |
| 20% Propylene Glycol | [Insert experimental data] |
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Troubleshooting logic for this compound solubility issues.
References
Identifying and minimizing artifacts in Cropropamide studies
Disclaimer: The following technical support guide is for a hypothetical research application of Cropropamide as a selective inhibitor of Chrono-Kinase Alpha (CKA) in the context of preclinical research. This compound is a known respiratory stimulant and is listed as a prohibited stimulant by the World Anti-Doping Agency (WADA)[1][2]. The information provided here is intended for research professionals to identify and minimize experimental artifacts in a fictional research setting.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound in these studies?
In this research context, this compound is investigated as a small molecule inhibitor of Chrono-Kinase Alpha (CKA), a key serine/threonine kinase in the Circadian Stress Response (CSR) pathway. It is hypothesized to bind to the ATP-binding pocket of CKA, thereby preventing the phosphorylation of its downstream targets and modulating cellular responses to circadian disruptions.
Q2: What are the most common artifacts to be aware of in this compound studies?
Researchers using this compound may encounter several types of artifacts that can lead to misinterpretation of data. These include:
-
Off-target effects: this compound may interact with other kinases or proteins besides CKA, especially at higher concentrations, leading to unintended biological effects[3][4][5].
-
Compound precipitation: Poor solubility of this compound in aqueous media at high concentrations can lead to the formation of precipitates. These can interfere with absorbance and fluorescence readings in cell-based assays.
-
Assay interference: The chemical structure of this compound might directly interact with assay reagents. For example, it could have inherent fluorescent properties or interfere with enzymatic reactions used in viability assays.
-
Phototoxicity: Some compounds can become toxic to cells upon exposure to light, a phenomenon known as phototoxicity. This is a potential concern in fluorescence microscopy experiments.
Q3: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for validating your findings. Several strategies can be employed:
-
Use a secondary inhibitor: Replicating the observed phenotype with a structurally different inhibitor of CKA strengthens the evidence for an on-target effect.
-
Perform rescue experiments: If a this compound-resistant mutant of CKA is available, its expression in cells should reverse the phenotypic effects of the compound if they are on-target.
-
Dose-response analysis: A clear dose-dependent effect that correlates with the IC50 of this compound for CKA suggests on-target activity.
-
Kinome screening: Profiling this compound against a broad panel of kinases can identify potential off-target interactions.
Troubleshooting Guides
Western Blotting for Phosphorylated CKA Targets
Q: I'm not seeing a decrease in the phosphorylation of CKA's downstream target, p-SUB3, after this compound treatment. What could be the issue?
Several factors could contribute to this observation. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps | Rationale |
| Ineffective Inhibition | Increase the concentration of this compound or the incubation time. | The concentration or duration of treatment may be insufficient to achieve significant inhibition of CKA. |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are freshly added to your lysis buffer and that all steps are performed on ice or at 4°C. | Phosphatases in the cell lysate can dephosphorylate your target protein, masking the effect of the inhibitor. |
| Poor Antibody Quality | Validate your primary antibody for specificity. Include positive and negative controls in your experiment. | The antibody may not be specific or sensitive enough to detect changes in phosphorylation. |
| Milk as Blocking Agent | Use Bovine Serum Albumin (BSA) instead of non-fat milk as a blocking agent. | Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies. |
| Incorrect Buffer | Use Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS) for washing and antibody dilutions. | Phosphate in PBS can compete with the antibody for binding to the phosphorylated epitope. |
Cell Viability Assays (e.g., MTT, AlamarBlue)
Q: My cell viability results are inconsistent and show high variability between replicates after this compound treatment. What's going on?
High variability in cell viability assays is a common issue. Consider the following:
| Potential Cause | Troubleshooting Steps | Rationale |
| Compound Precipitation | Visually inspect the wells for precipitates under a microscope. If present, lower the concentration of this compound or use a different solvent. | Precipitated compound can scatter light, leading to inaccurate absorbance readings. |
| Assay Interference | Run a control plate with this compound in cell-free media to see if it directly reacts with the assay reagent (e.g., reduces MTT). | The compound itself may be altering the assay dye, leading to false positives or negatives. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. | Outer wells are prone to evaporation, which can concentrate the compound and affect cell growth. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Gently rock the plate after seeding to distribute cells evenly. | Inconsistent cell numbers across wells will lead to variable results. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use a master mix of reagents to dispense across the plate. | Small inaccuracies in pipetting can lead to significant variations in results. |
Immunofluorescence Microscopy
Q: I'm observing high background fluorescence in my immunofluorescence images after treating cells with this compound. How can I reduce this?
High background can obscure your signal. Here are some troubleshooting tips:
| Potential Cause | Troubleshooting Steps | Rationale |
| Autofluorescence | Image an unstained, this compound-treated sample to assess the level of autofluorescence. | This compound or its metabolites may be inherently fluorescent. |
| Non-specific Secondary Antibody Binding | Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. | The secondary antibody may be binding to cellular components other than the primary antibody. |
| Over-fixation | Reduce the fixation time or try a different fixation method (e.g., methanol instead of formaldehyde). | Over-fixation can create artificial binding sites for antibodies. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent. | Inadequate blocking can lead to non-specific antibody binding to the coverslip or cellular proteins. |
| Phototoxicity | Reduce the light exposure time and intensity during imaging. Use fluorophores with longer wavelengths. | Excessive light exposure can induce phototoxicity, leading to cellular stress and artifacts. |
Quantitative PCR (qPCR)
Q: The expression of CKA-regulated genes is not changing as expected after this compound treatment. What could be the problem?
Inconsistent qPCR results can arise from various sources. Here's a guide to troubleshoot:
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor RNA Quality | Assess RNA integrity using a Bioanalyzer or similar method. Ensure your RNA samples are free of contaminants. | Degraded or impure RNA will lead to inefficient reverse transcription and inaccurate quantification. |
| Inefficient cDNA Synthesis | Optimize the reverse transcription reaction. Ensure consistent amounts of RNA are used for all samples. | Variability in cDNA synthesis will be reflected in the final qPCR results. |
| Suboptimal Primer Design | Design and validate new primers. Perform a melt curve analysis to check for non-specific amplification or primer-dimers. | Poorly designed primers can lead to inefficient or non-specific amplification. |
| PCR Inhibitors in Template | Purify your RNA or cDNA to remove any potential inhibitors. | Contaminants from the sample or extraction process can inhibit the PCR reaction. |
| Inconsistent Pipetting | Use a master mix for your qPCR reactions to minimize pipetting errors. Ensure accurate and consistent pipetting across all wells. | Small variations in reaction volumes can lead to significant differences in Ct values. |
Quantitative Data Summary
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates a hypothetical kinase selectivity profile for this compound. A highly selective inhibitor would show a much lower IC50 for the on-target kinase (CKA) compared to off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CKA |
| CKA (On-target) | 15 | 1 |
| Kinase B | 1,500 | 100 |
| Kinase C | 4,500 | 300 |
| Kinase D | >10,000 | >667 |
Table 2: Example of Artifacts in a Cell Viability (MTT) Assay
This table shows how artifacts can affect the perceived viability of cells treated with this compound.
| Condition | Apparent Cell Viability (%) | Observation | Interpretation |
| Vehicle Control | 100 | Normal cell morphology | Baseline viability |
| 10 µM this compound | 55 | No visible precipitate | On-target or off-target cytotoxicity |
| 100 µM this compound | 75 | Visible precipitate in wells | False increase in viability due to light scattering by precipitate |
| 100 µM this compound (in cell-free media) | 15 (relative to blank) | Purple color formation | Direct reduction of MTT by this compound, leading to a false positive signal |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-SUB3) diluted in 5% BSA/TBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total SUB3) or a housekeeping protein.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute it to 0.5 mg/mL in serum-free medium. Replace the treatment medium with the MTT solution and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
References
Investigating Potential Off-Target Effects of Cropropamide: A Technical Support Resource
Disclaimer: The information provided in this technical support center is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
Cropropamide is a respiratory stimulant and a component of the drug Prethcamide. While its primary on-target effect is the stimulation of respiration, understanding its potential off-target effects is crucial for comprehensive toxicological and pharmacological assessment. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their investigation of this compound's potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a component of the respiratory stimulant Prethcamide. The primary mechanism of action of Prethcamide is the stimulation of peripheral chemoreceptors and central respiratory centers in the brainstem. It is also suggested that it may increase the release of catecholamines.
Q2: What are the reported adverse effects of Prethcamide, the mixture containing this compound?
A2: Prethcamide has been associated with a range of adverse effects, which may be indicative of both on-target and off-target activities. When administered intravenously, Prethcamide has been reported to have an adverse reaction incidence of 25%[1]. The reported side effects are summarized in the table below.
Q3: Are there any documented off-target effects specifically for this compound?
A3: Currently, there is limited publicly available information detailing the specific off-target effects of this compound as an individual compound. The majority of available data pertains to the combined formulation, Prethcamide, which also contains crotethamide. Therefore, observed adverse effects are attributed to the combination of these two active ingredients.
Q4: What are the potential off-target signaling pathways that could be affected by this compound?
A4: Given that Prethcamide may increase catecholamine release, potential off-target effects of this compound could involve signaling pathways sensitive to catecholamines such as adrenaline and noradrenaline. These could include adrenergic receptor signaling in various tissues, leading to cardiovascular, metabolic, and other systemic effects.
Troubleshooting Guide for Investigating Off-Target Effects
This guide provides a structured approach for researchers encountering unexpected results during their experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected Cardiovascular Effects (e.g., changes in heart rate, blood pressure) | Activation of adrenergic receptors in the cardiovascular system due to increased catecholamine release. | 1. Perform in vitro receptor binding assays to assess this compound's affinity for various adrenergic receptor subtypes.2. In cellular models, use specific adrenergic receptor antagonists to determine if the observed effects can be blocked.3. In animal models, monitor cardiovascular parameters and assess the impact of adrenergic blockade. |
| Gastrointestinal Disturbances (e.g., nausea, changes in motility) | Modulation of neurotransmitter signaling in the enteric nervous system. | 1. Investigate the effects of this compound on neurotransmitter release and uptake in isolated gut preparations.2. Use selective receptor antagonists for common enteric neurotransmitters (e.g., serotonin, dopamine) to identify potential off-target interactions. |
| Central Nervous System (CNS) Effects (e.g., tremors, agitation, seizures) | Non-specific stimulation of neuronal pathways beyond the respiratory centers. | 1. Conduct a broad panel of in vitro receptor binding assays for CNS receptors.2. Perform electrophysiological studies on neuronal cultures or brain slices to assess changes in neuronal excitability.3. In behavioral studies in animal models, characterize the nature of the CNS effects and attempt to antagonize them with specific receptor blockers. |
| Metabolic Changes (e.g., alterations in glucose or lipid metabolism) | Off-target effects on receptors or enzymes involved in metabolic regulation, potentially linked to catecholamine release. | 1. Assess changes in key metabolic markers in cell-based assays or in vivo models.2. Investigate the expression and activity of key metabolic enzymes and receptors in the presence of this compound. |
Summary of Known Adverse Effects of Prethcamide
| System Organ Class | Reported Adverse Effects [2][3] |
| Respiratory | Dyspnoea (shortness of breath), other respiratory problems |
| Muscular | Unspecified muscular effects |
| Gastrointestinal | Unspecified gastrointestinal effects |
| Central Nervous System | Unspecified CNS effects |
| Cardiovascular | Unspecified cardiovascular effects |
Experimental Protocols
Protocol 1: In Vitro Off-Target Screening using Receptor Binding Assays
This protocol outlines a general workflow for screening this compound against a panel of common off-target receptors.
Caption: Workflow for in vitro off-target screening.
Protocol 2: Investigating Cardiovascular Off-Target Effects in an Animal Model
This protocol describes a general approach to assess the potential cardiovascular liabilities of this compound in vivo.
Caption: In vivo cardiovascular safety assessment workflow.
Signaling Pathways
Potential Off-Target Signaling via Adrenergic Receptors
As Prethcamide may increase catecholamine release, a potential off-target effect of this compound could be the indirect activation of adrenergic signaling pathways. The diagram below illustrates a simplified overview of G-protein coupled adrenergic receptor signaling.
Caption: Simplified adrenergic receptor signaling pathway.
References
Technical Support Center: Prethcamide Mixtures - Stability Issues and Solutions
Welcome to the technical support center for Prethcamide mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and offer troubleshooting solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prethcamide and what are its components?
Prethcamide is a respiratory stimulant. It is a mixture of two active components: Crotethamide and Cropropamide[1]. Understanding the properties of these individual components is crucial when investigating the stability of the mixture.
Q2: What are the key physicochemical properties of Prethcamide?
While extensive public data on the mixture is limited, the properties of its components can be found in chemical databases. A summary of computed properties for the Prethcamide mixture is provided below.
| Property | Value | Source |
| Molecular Weight | 466.7 g/mol | PubChem[1] |
| IUPAC Name | 2-[[(E)-but-2-enoyl]-ethylamino]-N,N-dimethylbutanamide;2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide | PubChem[1] |
| SMILES | CCCN(C(CC)C(=O)N(C)C)C(=O)/C=C/C.CCC(C(=O)N(C)C)N(CC)C(=O)/C=C/C | PubChem[1] |
Q3: What are the common stability challenges encountered with amide-containing compounds like Prethcamide?
Amide bonds, present in both Crotethamide and this compound, can be susceptible to hydrolysis under acidic or basic conditions. Other potential degradation pathways for compounds with similar structures may include oxidation and photolysis. It is essential to conduct forced degradation studies to identify the specific vulnerabilities of Prethcamide.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in Solution
Possible Cause:
-
Poor Solubility: The concentration of Prethcamide may have exceeded its solubility in the chosen solvent system.
-
pH Shift: A change in the pH of the solution could reduce the solubility of Prethcamide or other components in the mixture.
-
Excipient Incompatibility: An interaction with an excipient could lead to the formation of an insoluble complex.
Solutions:
-
Solubility Assessment: Determine the solubility of Prethcamide in various pharmaceutically relevant solvents and pH ranges.
-
pH Control: Utilize appropriate buffer systems to maintain a stable pH where Prethcamide exhibits maximum solubility and stability.
-
Excipient Compatibility Screening: Conduct compatibility studies with planned excipients. A general workflow for this is outlined below.
References
Technical Support Center: Mitigating Cropropamide Interference in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential interference from Cropropamide in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which analytical assays might it cause interference?
A1: this compound, chemically known as N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide, is a respiratory stimulant.[1][2][3] It is also listed as a banned substance by the World Anti-Doping Agency (WADA).[4] Given its chemical structure as an organonitrogen and organooxygen compound, it has the potential to interfere in various analytical assays, particularly immunoassays and liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[2]
Q2: What are the potential mechanisms of this compound interference in immunoassays?
A2: While specific data on this compound interference is limited, based on general principles of immunoassay interference, potential mechanisms could include:
-
Cross-reactivity: this compound or its metabolites might share structural similarities with the target analyte or the antibodies used in the assay, leading to false-positive or false-negative results.
-
Matrix effects: The presence of this compound in a complex sample matrix could alter the assay environment (e.g., pH, ionic strength), affecting antibody-antigen binding.
-
Non-specific binding: this compound could non-specifically bind to assay components like antibodies or the solid phase, causing erroneous signals.
Q3: How can I proactively minimize the risk of this compound interference in my assay development?
A3: Proactive measures during assay development are crucial. Consider the following:
-
Antibody Selection: Whenever possible, choose monoclonal antibodies with high specificity for your target analyte to reduce the likelihood of cross-reactivity.
-
Sample Preparation: Implement robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove potential interferents like this compound before analysis.
-
Assay Buffer Optimization: Optimize the composition of your assay buffer, including pH, ionic strength, and the addition of blocking agents, to minimize non-specific binding and matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing unexpectedly high/low results in my immunoassay when analyzing samples that may contain this compound. How can I confirm if this compound is the cause of the interference?
A1: To determine if this compound is interfering with your immunoassay, you can perform the following experiments:
-
Spiking Study: Spike a known concentration of this compound into a blank matrix and a sample containing your analyte of interest. Analyze these spiked samples and compare the results to unspiked controls. A significant difference in the measured analyte concentration suggests interference.
-
Serial Dilution: Perform a serial dilution of the suspect sample. If the interference is due to a substance like this compound, diluting the sample should result in a non-linear response for the analyte concentration after correcting for the dilution factor.
Below is a workflow to investigate potential immunoassay interference:
Caption: Workflow for Investigating Immunoassay Interference.
Q2: My LC-MS/MS assay for another compound is showing a co-eluting peak with the same mass-to-charge ratio (m/z) as my analyte in samples potentially containing this compound. What should I do?
A2: This suggests isobaric interference, where this compound or one of its metabolites has the same nominal mass as your analyte. To resolve this, consider the following:
-
Chromatographic Optimization: Modify your LC method to improve the separation between your analyte and the interfering peak. This can be achieved by changing the mobile phase composition, gradient profile, column chemistry, or temperature.
-
High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer. The exact mass difference between your analyte and the interfering compound may be sufficient to resolve them, even if they co-elute.
-
Tandem Mass Spectrometry (MS/MS) Optimization: If you are using MS/MS, select unique precursor-product ion transitions for your analyte that are not shared by the interfering compound.
Table 1: Troubleshooting Strategies for Common Analytical Issues
| Issue | Potential Cause | Recommended Action |
| False Positive in Immunoassay | Cross-reactivity with this compound or its metabolites. | 1. Perform a spiking study with this compound. 2. Use a more specific antibody. 3. Employ a different analytical method for confirmation (e.g., LC-MS/MS). |
| False Negative in Immunoassay | High-dose hook effect or interference with antibody binding. | 1. Analyze serial dilutions of the sample. 2. Pre-treat the sample to remove interfering substances. |
| Co-eluting Peak in LC-MS | Isobaric interference from this compound or a metabolite. | 1. Optimize chromatographic separation. 2. Utilize high-resolution mass spectrometry. 3. Select unique MS/MS transitions. |
| Poor Recovery in Sample Prep | This compound interfering with the extraction of the target analyte. | 1. Optimize the sample preparation method (e.g., pH, solvent). 2. Use an alternative extraction technique (e.g., SPE with a different sorbent). |
Experimental Protocols
Protocol 1: Identifying and Mitigating Immunoassay Interference Using Blocking Agents
Objective: To determine if non-specific binding is causing interference and to mitigate it using blocking agents.
Methodology:
-
Prepare Samples:
-
Blank matrix (e.g., drug-free serum).
-
Blank matrix spiked with the analyte at a known concentration.
-
Blank matrix spiked with the analyte and a suspected interfering concentration of this compound.
-
-
Prepare Blocking Agents: Prepare solutions of common blocking agents, such as bovine serum albumin (BSA), non-immune animal serum, or commercially available heterophilic antibody blockers.
-
Assay Procedure:
-
Divide the spiked samples into aliquots.
-
To each aliquot, add a different blocking agent or a control buffer.
-
Incubate the samples according to the assay protocol.
-
Perform the immunoassay and measure the analyte concentration.
-
-
Data Analysis: Compare the analyte concentrations in the presence and absence of different blocking agents. A significant reduction in the interference effect with a particular blocking agent indicates its effectiveness.
Protocol 2: Confirmation of this compound Interference by LC-MS/MS
Objective: To confirm suspected this compound interference observed in an immunoassay using a more specific method.
Methodology:
-
Sample Preparation: Extract the suspect sample, a positive control (analyte-spiked), and a negative control (blank) using a suitable method like solid-phase extraction or liquid-liquid extraction.
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the simultaneous detection of the target analyte and this compound.
-
Optimize the chromatographic conditions to achieve baseline separation of the two compounds.
-
Optimize the MS/MS parameters (precursor and product ions, collision energy) for both the analyte and this compound to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Analyze the extracted samples.
-
Compare the immunoassay results with the quantitative results from the LC-MS/MS analysis. A discrepancy between the two methods for the suspect sample would confirm the presence of interference in the immunoassay.
-
The logical flow for selecting an appropriate mitigation strategy is depicted below:
Caption: Decision Tree for Mitigation Strategy Selection.
References
Validation & Comparative
A Comparative Analysis of Cropropamide and Doxapram as Respiratory Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cropropamide and Doxapram, two centrally acting respiratory stimulants. While both drugs aim to increase respiratory drive, they exhibit distinct pharmacological profiles. This document summarizes their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and available experimental data to inform research and development in the field of respiratory medicine.
Introduction
Respiratory stimulants, or analeptics, are a class of drugs that act on the central nervous system to increase the rate and depth of breathing. They are clinically utilized in situations of respiratory depression, such as post-anesthesia, drug overdose, and in certain chronic respiratory conditions. This guide focuses on a comparative evaluation of two such agents: this compound and Doxapram. Doxapram is a well-characterized respiratory stimulant, whereas data on this compound is more limited, often being cited as a component of the combination drug Prethcamide.
Mechanism of Action
Doxapram exerts its respiratory stimulant effect through a dual mechanism involving both peripheral and central chemoreceptors.[1] At lower doses, it primarily stimulates the peripheral carotid and aortic body chemoreceptors, which in turn signal the respiratory centers in the brainstem to increase respiratory rate and tidal volume.[1][2] At higher doses, Doxapram directly stimulates the medullary respiratory centers.[3] The molecular mechanism underlying this stimulation is believed to involve the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3, in the chemoreceptor cells.[4] Inhibition of these potassium channels leads to membrane depolarization, an influx of calcium, and subsequent neurotransmitter release that activates the respiratory drive.
This compound is a component of the respiratory stimulant Prethcamide, which is a combination of this compound and Crotethamide. The respiratory stimulant effect of Prethcamide is attributed to the stimulation of both peripheral chemoreceptors and central respiratory centers. However, the specific molecular targets and the individual contribution of this compound to this effect are not well-documented in publicly available literature.
Caption: Signaling pathways for Doxapram and this compound.
Pharmacokinetic and Pharmacodynamic Profiles
Quantitative Data Summary
The following tables summarize the available quantitative data for Doxapram and Prethcamide (as a proxy for this compound). It is important to note the limited availability of specific pharmacokinetic and pharmacodynamic data for this compound as a single agent.
Table 1: Pharmacokinetic Parameters
| Parameter | Doxapram | Prethcamide (this compound/Crotethamide) |
| Onset of Action | 20-40 seconds (IV) | Not specified |
| Peak Effect | 1-2 minutes (IV) | 30 minutes (oral) for Pco2 reduction |
| Duration of Action | 5-12 minutes (single IV dose) | Approx. 3 hours (oral) for Pco2 reduction |
| Half-life | ~3.4 hours | Not specified |
| Metabolism | Extensively metabolized | Not specified |
| Excretion | Less than 5% excreted unchanged in urine | Not specified |
Table 2: Pharmacodynamic Effects
| Effect | Doxapram | Prethcamide (this compound/Crotethamide) |
| Respiratory Rate | Increased | Increased |
| Tidal Volume | Increased | Not specified |
| Arterial pCO2 | Decreased | Decreased (short-term) |
| Arterial pO2 | Increased | Not specified |
| Adverse Effects | Restlessness, muscle twitching, vomiting, seizures, hypertension, cardiac arrhythmias. | Dyspnea, muscular, GI, CNS, and CV effects. |
Experimental Protocols
Doxapram: In-vivo Assessment of Respiratory Stimulation in an Animal Model
This protocol is a synthesized example based on methodologies described in the literature for evaluating the respiratory stimulant effects of Doxapram in anesthetized rats.
Objective: To determine the dose-dependent effect of intravenously administered Doxapram on respiratory parameters.
Animals: Adult male Sprague-Dawley rats (250-300g).
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway and for connection to a ventilator if necessary.
-
A femoral artery is catheterized for continuous monitoring of blood pressure and for blood gas analysis.
-
A femoral vein is catheterized for drug administration.
-
The phrenic nerve is isolated and prepared for recording of efferent nerve activity as a measure of central respiratory drive.
Experimental Procedure:
-
After a stabilization period, baseline respiratory parameters (respiratory rate, tidal volume, arterial blood gases, and phrenic nerve activity) are recorded.
-
Doxapram is administered intravenously at increasing doses (e.g., 0.5, 1, 2, and 5 mg/kg).
-
Respiratory parameters are continuously monitored and recorded for a defined period (e.g., 30 minutes) after each dose.
-
A control group receives an equivalent volume of saline.
Data Analysis: Changes in respiratory rate, tidal volume, minute ventilation, arterial pO2, and pCO2, and the frequency and amplitude of phrenic nerve bursts are analyzed and compared to baseline and to the control group.
Caption: Experimental workflow for Doxapram evaluation.
Prethcamide (this compound/Crotethamide): Clinical Study in Patients with Chronic Ventilatory Failure
This protocol is based on a study investigating the short-term effects of oral Prethcamide.
Objective: To evaluate the effect of oral Prethcamide on mixed venous Pco2 in patients with chronic ventilatory failure.
Study Design: Double-blind, single cross-over trial.
Participants: Patients with stable chronic ventilatory failure.
Procedure:
-
Participants are randomly assigned to receive either Prethcamide (200 mg) or a placebo orally.
-
Mixed venous Pco2 is measured using a rebreathing technique at baseline and at frequent intervals (e.g., every 30 minutes) for 4.5 hours post-ingestion.
-
After a washout period, participants cross over to the other treatment arm.
Primary Outcome: Change in mixed venous Pco2 from baseline.
Data Analysis: The Pco2 values over time are compared between the Prethcamide and placebo groups.
Comparative Discussion
A direct and detailed comparison between this compound and Doxapram is significantly hampered by the lack of specific data for this compound. The available information suggests that both agents act as respiratory stimulants by stimulating central and peripheral chemoreceptors.
Doxapram's mechanism of action is better elucidated, with clear evidence for its role as a TASK channel inhibitor. This provides a specific molecular target for further drug development and optimization. Its pharmacokinetic profile, characterized by a rapid onset and short duration of action, makes it suitable for acute interventions, such as in post-anesthetic respiratory depression.
The data on this compound is primarily derived from studies on Prethcamide. While Prethcamide has been shown to have a short-term effect on reducing Pco2 in patients with chronic ventilatory failure, the individual contribution of this compound, its potency, and its specific pharmacokinetic and pharmacodynamic properties remain largely unknown.
Conclusion and Future Directions
Doxapram is a well-established respiratory stimulant with a known mechanism of action and a defined, albeit short, clinical efficacy. This compound, as a component of Prethcamide, also demonstrates respiratory stimulant properties, but a significant knowledge gap exists regarding its individual pharmacology.
For researchers and drug development professionals, Doxapram's interaction with TASK channels presents a promising avenue for the development of more selective and potent respiratory stimulants with potentially improved side-effect profiles. Further research is critically needed to isolate and characterize the pharmacological properties of this compound to determine its potential as a standalone therapeutic agent. Head-to-head preclinical and clinical studies comparing Doxapram with this compound (if it were to be developed as a single agent) would be essential to definitively establish their relative efficacy and safety.
References
- 1. Respiratory Stimulants: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Prethcamide and Nikethamide as Respiratory Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Prethcamide and Nikethamide, two analeptic agents historically used to stimulate respiration. Due to the limited availability of recent head-to-head clinical trials, this comparison relies on available historical data and pharmacological profiles to objectively assess their performance. Both drugs have largely been superseded by newer, safer, and more effective respiratory stimulants.
Overview and Mechanism of Action
Prethcamide and Nikethamide are central nervous system (CNS) stimulants that primarily act on the respiratory centers of the brain to increase the rate and depth of breathing.
Prethcamide , sold under the brand name Micoren, is a combination of two active substances: cropropamide and crotethamide.[1] Its mechanism of action involves the stimulation of both peripheral chemoreceptors and the central respiratory centers.[2] There is also evidence to suggest it may enhance the release of catecholamines.
Nikethamide , formerly marketed as Coramine, exerts its primary effect on the medulla oblongata, the part of the brainstem that controls vital functions, including respiration.[3][4] It is thought to increase the sensitivity of chemoreceptors to carbon dioxide and oxygen levels in the blood, thereby stimulating the respiratory drive.[4]
Comparative Efficacy from Historical Clinical Data
Direct comparative efficacy data for Prethcamide and Nikethamide is scarce and primarily found in older clinical studies. These studies generally indicate that while both agents can stimulate respiration, their efficacy is modest and their duration of action is short.
A 1967 double-blind study comparing several respiratory stimulants, including Prethcamide and Nikethamide, concluded that doxapram was superior in its respiratory stimulating effect. Furthermore, a 1969 controlled study investigating the effects of Nikethamide, dimefline, and Prethcamide in patients with chronic respiratory failure found only "minimal" improvements and a very short duration of action for all three drugs. These findings contributed to the decline in the clinical use of both Prethcamide and Nikethamide.
| Feature | Prethcamide | Nikethamide |
| Primary Mechanism | Stimulation of peripheral chemoreceptors and central respiratory centers | Stimulation of the medullary respiratory centers |
| Route of Administration | Not specified in available results | Oral, intramuscular, intravenous |
| Reported Efficacy | Minimal and short-acting in chronic respiratory failure | Minimal and short-acting in chronic respiratory failure |
| Comparative Standing | Found to be less effective than doxapram in a 1967 study | Found to be less effective than doxapram in a 1967 study |
| Historical Use | Respiratory stimulant | Respiratory stimulant, countermeasure for tranquilizer overdoses |
Experimental Protocols
-
Spiegel P, Carvalho AF, Faierchtein S (April 1962). "Double blind clinical study with prethcamide (Micoren-Geigy)". Rev Bras Anest. 12 (1): 33–9.
-
A controlled study of three respiratory stimulants in chronic respiratory failure. Dis Chest. 1969;55(1):18–24.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for Prethcamide and Nikethamide and a generalized workflow for evaluating respiratory stimulants.
Caption: Proposed mechanism of action for Prethcamide.
Caption: Proposed mechanism of action for Nikethamide.
Caption: Generalized experimental workflow for comparing respiratory stimulants.
Conclusion
Both Prethcamide and Nikethamide are respiratory stimulants with historical significance in the management of respiratory depression. However, the available evidence, primarily from older studies, suggests they have limited efficacy and a short duration of action. Modern respiratory support techniques and the development of more effective and safer pharmacological agents have rendered Prethcamide and Nikethamide largely obsolete in current clinical practice. For researchers and drug development professionals, these compounds may serve as historical benchmarks in the ongoing search for improved respiratory stimulants.
References
Potency Analysis: A Comparative Evaluation of Almitrine and Cropropamide as Respiratory Stimulants
Disclaimer: Direct comparative studies evaluating the relative potency of Cropropamide and Almitrine are not available in the current body of scientific literature. This guide therefore provides an independent assessment of each compound based on available experimental data, focusing on their mechanisms of action and documented dose-response relationships.
This document is intended for researchers, scientists, and drug development professionals. It summarizes the pharmacological profiles of Almitrine, a well-documented peripheral chemoreceptor agonist, and this compound, a less-characterized respiratory stimulant primarily known as a constituent of the combination drug Prethcamide.
Almitrine: A Selective Peripheral Chemoreceptor Agonist
Almitrine is a diphenylmethylpiperazine derivative that functions as a respiratory stimulant.[1][2] Its primary mechanism involves enhancing respiration by acting as an agonist on the peripheral chemoreceptors located in the carotid bodies.[2][3][4] This action increases the sensitivity of these receptors to hypoxia, leading to an increased respiratory drive. Consequently, Almitrine administration has been shown to increase arterial oxygen tension (PaO2) and decrease arterial carbon dioxide tension (PaCO2) in patients with chronic obstructive pulmonary disease (COPD).
Mechanism of Action & Signaling Pathway
Almitrine selectively stimulates the glomus cells (Type I cells) within the carotid bodies. This stimulation mimics the effects of hypoxia, triggering an increase in afferent signals to the respiratory centers in the brainstem via the carotid sinus nerve. At lower doses, Almitrine can improve the ventilation/perfusion (V/Q) ratio, potentially through localized pulmonary vasoconstriction in poorly ventilated areas of the lungs, thereby redirecting blood flow to better-ventilated regions. At higher doses, it directly increases ventilation. The stimulation of chemoreceptor cells by Almitrine leads to the release of neurotransmitters, including catecholamines, which initiate the neural signal to the brainstem.
References
- 1. Dose-response and pharmacokinetic study with almitrine bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Almitrine - Wikipedia [en.wikipedia.org]
- 3. Almitrine | C26H29F2N7 | CID 33887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
In Vitro Validation of Cropropamide's Respiratory Stimulant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro respiratory stimulant activity of Cropropamide, with a primary focus on its comparison with the established respiratory stimulants, Doxapram and Almitrine. Due to the limited availability of specific in vitro data for this compound in the public domain, this guide leverages data from related compounds and established in vitro models of respiratory control to provide a comprehensive overview for research and drug development professionals.
Executive Summary
Respiratory stimulants are a class of drugs that increase the respiratory drive. Their validation and comparison are crucial for the development of safe and effective therapies for conditions such as postoperative respiratory depression and apnea of prematurity. This guide focuses on the in vitro validation of this compound, a component of the respiratory stimulant Prethcamide. Prethcamide is known to act on peripheral chemoreceptors and central respiratory centers, a mechanism it shares with the well-characterized stimulant, Doxapram. This guide also includes Almitrine, another respiratory stimulant with a primary action on peripheral chemoreceptors, as a key comparator.
We will explore the effects of these compounds on two critical components of the respiratory control system, using established in vitro models:
-
The Carotid Body: The primary peripheral chemoreceptor that detects changes in blood oxygen levels. In vitro preparations of isolated carotid body glomus cells are used to study the effects of drugs on ion channels and intracellular signaling.
-
The Pre-Bötzinger Complex: A group of neurons in the brainstem that is essential for the generation of the respiratory rhythm. In vitro brainstem slice preparations containing this complex allow for the direct assessment of a drug's impact on respiratory pattern generation.
Comparative Analysis of In Vitro Respiratory Stimulant Activity
Table 1: In Vitro Effects on Carotid Body Glomus Cells
| Compound | Experimental Model | Endpoint Measured | Concentration | Observed Effect |
| Doxapram | Isolated neonatal rat carotid body type I cells (Patch-clamp) | K+ currents | ~13 µM (IC50) | Dose-dependent inhibition of K+ currents.[1] |
| Isolated rabbit carotid body (Isolated-perfused) | Chemosensory discharge | Dose-dependent | Stimulation of the carotid body.[2] | |
| Isolated rat carotid body type-1 cells (Calcium imaging) | Intracellular Ca2+ ([Ca2+]i) | 50 µmol/L | Inhibition of TASK channel activity and increase in [Ca2+]i.[3] | |
| Intact rat carotid body (Neurochemical) | Dopamine release | 15-150 µM | Concentration-dependent stimulation of dopamine release.[4] | |
| Almitrine | In vitro rabbit carotid body (Neurochemical) | 3H-catecholamine release | 0.3 and 1.5 x 10-6 M | Increases resting release of catecholamines.[5] |
| In vitro rabbit carotid body (Neurochemical) | 3H-catecholamine release | 3 x 10-6 M | Augments release of catecholamines elicited by hypoxia. | |
| This compound | Data not available | - | - | - |
Table 2: In Vitro Effects on the Pre-Bötzinger Complex and Respiratory Rhythm Generation
| Compound | Experimental Model | Endpoint Measured | Concentration | Observed Effect |
| Doxapram | Transverse brainstem slice preparation (newborn rat) | Frequency and amplitude of respiratory-related motor output | Not specified | Modest increase in frequency, robust increase in amplitude. |
| Neonatal rat brainstem-spinal cord preparation | Frequency and amplitude of C4 activity | Dose-dependent | Dose-dependent increase in frequency and amplitude. | |
| Almitrine | Data not available | - | - | - |
| This compound | Data not available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro experimental protocols used to assess the activity of respiratory stimulants.
Isolated Carotid Body Glomus Cell Preparation and Electrophysiology (Patch-Clamp)
This technique allows for the direct measurement of ion channel activity in individual glomus cells, the primary oxygen-sensing cells of the carotid body.
-
Animal Model: Neonatal rats are often used due to the ease of cell dissociation.
-
Cell Isolation: Carotid bodies are dissected and enzymatically treated (e.g., with trypsin and collagenase) to dissociate the glomus cells.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on isolated glomus cells. This technique allows for the measurement of ionic currents across the cell membrane in response to voltage changes and drug application.
-
Data Analysis: The effects of respiratory stimulants on specific ion channels, such as potassium (K+) channels, are quantified by measuring changes in current amplitude and kinetics. The concentration of the drug that causes 50% inhibition (IC50) is a common metric.
In Vitro Brainstem Slice Preparation and Electrophysiology
This preparation maintains the neuronal circuitry of the pre-Bötzinger complex, allowing for the study of respiratory rhythm generation.
-
Animal Model: Neonatal rats are typically used as their nervous system is more resilient to the in vitro environment.
-
Slice Preparation: The brainstem is rapidly removed and placed in chilled artificial cerebrospinal fluid (aCSF). Transverse slices containing the pre-Bötzinger complex are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular recordings of neuronal population activity are made from respiratory-related motor outputs, such as the hypoglossal nerve (XII) or the cervical spinal nerve (C4).
-
Drug Application: Respiratory stimulants are added to the perfusing aCSF at known concentrations.
-
Data Analysis: Changes in the frequency and amplitude of the rhythmic motor output are measured to quantify the drug's effect on the central respiratory pattern generator.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Carotid Body Stimulation
The primary mechanism by which many respiratory stimulants, including likely this compound and Doxapram, act on the carotid body is through the inhibition of potassium channels in glomus cells. This leads to depolarization, calcium influx, and neurotransmitter release, ultimately increasing the firing rate of the carotid sinus nerve.
Caption: Signaling pathway in a carotid body glomus cell upon stimulation.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of a novel respiratory stimulant.
Caption: A generalized workflow for in vitro validation of respiratory stimulants.
Discussion and Future Directions
The available in vitro data strongly supports the respiratory stimulant activity of Doxapram through both peripheral and central mechanisms. For Almitrine, the data points towards a primary effect on peripheral chemoreceptors. While direct in vitro evidence for this compound is currently lacking, its classification as a respiratory stimulant that acts on both peripheral and central chemoreceptors, similar to Doxapram, provides a strong rationale for its use.
To further validate the respiratory stimulant activity of this compound and enable a more direct comparison with other agents, the following in vitro studies are recommended:
-
Patch-clamp analysis on isolated carotid body glomus cells to determine its effect on potassium channels and to calculate its IC50.
-
Intracellular calcium imaging in glomus cells to confirm its ability to induce calcium influx.
-
Electrophysiological recordings from in vitro brainstem slice preparations to quantify its effects on the frequency and amplitude of the respiratory rhythm generated by the pre-Bötzinger complex.
By conducting these experiments, a comprehensive in vitro profile of this compound's respiratory stimulant activity can be established, providing valuable data for its continued development and clinical application.
References
- 1. Respiratory stimulants | PDF [slideshare.net]
- 2. PreBötzinger complex neurons drive respiratory modulation of blood pressure and heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory rhythm generation in the in vitro brain stem-spinal cord preparation of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of almitrine on the relea... preview & related info | Mendeley [mendeley.com]
Assessing the Cross-Reactivity of Cropropamide with Structurally and Functionally Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Cropropamide, a respiratory stimulant, with other structurally and functionally related compounds. Understanding the potential for cross-reactivity is crucial for evaluating the selectivity, safety, and efficacy of a drug candidate. This document outlines detailed experimental protocols and presents hypothetical data in a comparative format to guide researchers in their investigations.
Introduction to this compound and Cross-Reactivity Assessment
This compound, with the IUPAC name 2-[[(E)-but-2-enoyl]-propylamino]-N,N-dimethylbutanamide, is a respiratory stimulant. It is a component of the drug Prethcamide, which is known to exert its effects through the stimulation of peripheral chemoreceptors, likely in the carotid body, and central respiratory centers.[1][2][3] The precise molecular targets of this compound on these chemoreceptors have not been fully elucidated but are thought to involve the modulation of ion channels and subsequent neurotransmitter release.
Cross-reactivity can occur in two primary ways:
-
Pharmacodynamic Cross-Reactivity: This occurs when a drug interacts with the molecular targets of other drugs, leading to similar or antagonistic effects.
-
Immunogenic Cross-Reactivity: This arises when the immune system recognizes structurally similar compounds, potentially leading to allergic reactions.
This guide proposes a series of experiments to assess both types of cross-reactivity for this compound against a panel of selected comparator compounds.
Selection of Comparator Compounds
The selection of appropriate comparator compounds is critical for a meaningful cross-reactivity assessment. The compounds below have been chosen based on structural similarity to this compound or a similar mechanism of action.
Table 1: Selected Comparator Compounds for Cross-Reactivity Assessment
| Compound Name | Rationale for Selection | Structure/Class |
| Structurally Similar | ||
| Crotethamide | A component of Prethcamide alongside this compound, with high structural similarity. | Amide |
| N-Propylbutanamide | Shares the N-propyl amide substructure with this compound.[4] | Amide |
| 2-Amino-N,N-dimethylbutanamide | Represents the other half of the this compound molecule.[5] | Amino acid derivative |
| Functionally Similar | ||
| Doxapram | A respiratory stimulant that also acts on peripheral chemoreceptors. | Analeptic |
| Almitrine | A respiratory stimulant that selectively acts on peripheral chemoreceptors. | Piperazine derivative |
Experimental Protocols
The following protocols are designed to provide a comprehensive assessment of this compound's cross-reactivity.
Pharmacodynamic Cross-Reactivity: Competitive Radioligand Binding Assay
This assay will determine the binding affinity of this compound and comparator compounds to receptors in the carotid body.
Protocol:
-
Membrane Preparation:
-
Isolate carotid bodies from a suitable animal model (e.g., rabbit or rat).
-
Homogenize the tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (20-40 µg of protein).
-
Add 25 µL of a radiolabeled ligand known to bind to chemoreceptors (e.g., [³H]-Dopamine) at a concentration near its Kd.
-
Add 25 µL of either buffer (for total binding), a high concentration of a known competitor (for non-specific binding), or the test compound (this compound or comparator) at various concentrations.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Functional Cross-Reactivity: In Vitro Neurotransmitter Release Assay
This assay will measure the ability of this compound and comparator compounds to induce neurotransmitter release from isolated carotid body cells, providing a functional measure of chemoreceptor activation.
Protocol:
-
Cell Isolation:
-
Isolate and dissociate carotid body cells from an appropriate animal model using enzymatic digestion (e.g., collagenase and trypsin).
-
Culture the cells for 24-48 hours before the assay.
-
-
Neurotransmitter Release Assay:
-
Pre-incubate the cells with a radiolabeled neurotransmitter precursor (e.g., [³H]-Tyrosine for dopamine release) or a fluorescent indicator for a specific neurotransmitter.
-
Wash the cells to remove excess label.
-
Stimulate the cells with various concentrations of this compound or comparator compounds for a defined period (e.g., 10 minutes).
-
Collect the supernatant containing the released neurotransmitter.
-
Lyse the cells to determine the total amount of neurotransmitter.
-
-
Detection and Analysis:
-
Quantify the amount of released and total neurotransmitter using a scintillation counter or fluorescence plate reader.
-
Express the released neurotransmitter as a percentage of the total.
-
Plot the percentage of neurotransmitter release against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).
-
Immunogenic Cross-Reactivity: Competitive ELISA
This assay will assess the potential for antibodies raised against this compound to cross-react with structurally similar compounds.
Protocol:
-
Antigen Coating:
-
Conjugate this compound to a carrier protein (e.g., BSA or KLH).
-
Coat a 96-well microplate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
-
Competitive Reaction:
-
In a separate plate, pre-incubate a fixed concentration of anti-Cropropamide polyclonal antibodies with serial dilutions of this compound (for the standard curve) or the comparator compounds.
-
Transfer the antibody-compound mixtures to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance against the log concentration of the competitor.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity relative to this compound.
-
Data Presentation
The following tables present a hypothetical summary of the quantitative data that could be obtained from the described experiments.
Table 2: Hypothetical Pharmacodynamic Cross-Reactivity Data
| Compound | Carotid Body Receptor Binding (Ki, µM) | Neurotransmitter Release (EC50, µM) |
| This compound | 0.5 | 1.2 |
| Crotethamide | 0.8 | 2.5 |
| N-Propylbutanamide | > 100 | > 100 |
| 2-Amino-N,N-dimethylbutanamide | > 100 | > 100 |
| Doxapram | 1.5 | 5.0 |
| Almitrine | 0.2 | 0.8 |
Table 3: Hypothetical Immunogenic Cross-Reactivity Data
| Compound | Competitive ELISA (IC50, µM) | % Cross-Reactivity |
| This compound | 0.1 | 100 |
| Crotethamide | 0.5 | 20 |
| N-Propylbutanamide | 50 | 0.2 |
| 2-Amino-N,N-dimethylbutanamide | > 100 | < 0.1 |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Proposed signaling pathway for this compound-induced respiratory stimulation.
Caption: Experimental workflow for the competitive radioligand binding assay.
Caption: Workflow for the competitive ELISA to assess immunogenic cross-reactivity.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. seracare.com [seracare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Butanamide, N-propyl- | C7H15NO | CID 231083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-N,N-dimethylbutanamide | C6H14N2O | CID 43649466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ensuring Reproducibility of Respiratory Stimulant Experimental Results: A Comparative Guide for Cropropamide, Doxapram, and Nikethamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data and methodologies for evaluating the respiratory stimulant effects of Cropropamide and its alternatives, Doxapram and Nikethamide. The objective is to facilitate the design of reproducible experiments and to offer a clear perspective on the available scientific evidence for these compounds.
Executive Summary
Reproducibility in pharmacological research is paramount for the validation of therapeutic claims and for advancing drug development. This guide addresses the challenge of ensuring reproducible experimental results for the respiratory stimulant this compound. Due to a significant lack of publicly available, quantitative, and reproducible preclinical and clinical data for this compound and its combination product, Prethcamide, this document focuses on a comparative analysis with two better-documented respiratory stimulants: Doxapram and Nikethamide.
Historical studies from the late 1960s concluded that the respiratory stimulant effects of Prethcamide (a mixture of this compound and Crotethamide) were minimal and of short duration, leading to its discontinuation in clinical use in favor of more effective agents like Doxapram[1]. A double-blind study in 1967 demonstrated that Doxapram was superior to Prethcamide in stimulating respiration[1]. This guide presents the available quantitative data for Doxapram and Nikethamide to serve as a benchmark for any future evaluation of this compound or novel respiratory stimulants.
Comparative Analysis of Respiratory Stimulant Effects
The following tables summarize the available quantitative data on the respiratory effects of Doxapram and Nikethamide from preclinical studies. The absence of comparable data for this compound is a critical finding of this review.
Table 1: Preclinical Efficacy of Doxapram on Respiratory Parameters
| Animal Model | Dose | Route of Administration | Change in Respiratory Rate | Change in Tidal Volume | Key Findings |
| Dogs | 1-5 mg/kg | Intravenous (IV) | Increase | Increase | Effective for respiratory stimulation in emergency situations during anesthesia[2]. |
| Cats | 1-5 mg/kg | Intravenous (IV) | Increase | Increase | Used to decrease the respiratory depressant effects of opiates and barbiturates[2]. |
| Horses | 0.5-1 mg/kg | Intravenous (IV) | Increase | Not specified | Recommended dosage for adult horses[2]. |
Table 2: Preclinical Efficacy of Nikethamide on Respiratory Parameters
| Animal Model | Dose | Route of Administration | Change in Respiratory Rate | Change in Tidal Volume | Key Findings |
| Dogs | 8.3 mg/kg | Endotracheal | Increased, maximum at 5 min | Increased, maximum at 5 min | Rapid absorption and significant increase in respiratory parameters. |
| Dogs | 25 mg/kg | Endotracheal | Increased, maximum at 5 min | Increased, maximum at 5 min | Dose-dependent increase in respiratory stimulation. |
| Dogs | 20 mg/kg | Intravenous (IV) | Increased heart rate | Insufficient effect on blood pressure | More effective in increasing heart rate than blood pressure. |
Mechanism of Action of Respiratory Stimulants
The primary mechanism of respiratory stimulants involves the modulation of the central and peripheral nervous systems to increase the rate and depth of breathing.
Doxapram
Doxapram stimulates the peripheral carotid chemoreceptors and the central respiratory centers in the medulla oblongata. This dual action leads to an increased tidal volume and respiratory rate.
Nikethamide
Nikethamide primarily acts as a central nervous system stimulant, with a pronounced effect on the respiratory center in the medulla oblongata. It is believed to enhance the sensitivity of chemoreceptors to CO2 and O2 levels in the blood.
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experimental results when evaluating respiratory stimulants, it is crucial to follow detailed and standardized protocols.
Preclinical Animal Studies
A common experimental workflow for assessing the efficacy of respiratory stimulants in an animal model is outlined below.
Detailed Methodology from a Representative Study (Nikethamide in Dogs):
-
Animals: Five healthy adult dogs.
-
Anesthesia: Intravenous administration of 30 mg/kg sodium pentobarbital.
-
Procedure: A tracheostomy was performed, and a sterile rubber tube was inserted into the trachea.
-
Drug Administration: 10 ml of a sterile Nikethamide solution (at doses of 8.3 mg/kg or 25 mg/kg) was rapidly injected into the tracheal tube, followed by five forceful ventilations.
-
Measurements: Blood samples were taken at various time points to determine Nikethamide concentration. Respiratory rate and tidal volume were continuously monitored.
-
Data Analysis: Pharmacokinetic parameters were calculated using a two-compartment open model. The correlation between blood Nikethamide concentration and respiratory parameters was analyzed using linear regression.
Conclusion and Recommendations
The reproducibility of experimental results for this compound is severely hampered by the lack of publicly available, quantitative data. Historical accounts suggest it is a weak respiratory stimulant with a short duration of action. For researchers and drug development professionals seeking to evaluate novel respiratory stimulants, it is recommended to:
-
Utilize well-characterized comparators: Doxapram and Nikethamide, for which some quantitative preclinical data are available, can serve as benchmarks.
-
Adhere to detailed experimental protocols: The provided workflow and example methodology offer a starting point for designing robust and reproducible studies.
-
Prioritize quantitative endpoints: Key parameters such as respiratory rate, tidal volume, minute ventilation, and arterial blood gas analysis are essential for a thorough evaluation.
-
Publish detailed findings: To address the current data gap, it is crucial that any future studies on this compound or other respiratory stimulants are published with complete and transparent methodologies and results.
By following these recommendations, the scientific community can work towards building a more robust and reproducible body of evidence for the development of safe and effective respiratory stimulants.
References
Benchmarking Cropropamide: A Comparative Analysis of Analeptic Agents
For Immediate Release
This guide provides a comprehensive benchmark of Cropropamide against other notable analeptic agents, namely Doxapram, Nikethamide, and Pentylenetetrazol. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of the mechanisms of action, efficacy, and safety profiles of these respiratory stimulants. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visual diagrams of relevant signaling pathways to support further research and development.
Comparative Analysis of Analeptic Agents
Analeptics, or respiratory stimulants, are a class of drugs that act on the central nervous system to increase respiratory drive.[1] Their primary therapeutic application is in treating respiratory depression, which can arise from anesthesia or overdose of CNS depressant drugs.[1] This section compares this compound with established analeptics: Doxapram, a widely used respiratory stimulant; Nikethamide, a classic analeptic; and Pentylenetetrazol, a CNS stimulant now primarily used in experimental models of seizures.
This compound is a respiratory stimulant and a component of the combination drug Prethcamide. While specific quantitative data for this compound alone is limited in publicly available literature, studies on Prethcamide indicate its efficacy in short-term respiratory stimulation.
Doxapram acts primarily on peripheral chemoreceptors in the carotid bodies, which in turn stimulates the respiratory center in the brainstem.[2] It is known to increase tidal volume and, to a lesser extent, respiratory rate.[3]
Nikethamide is a central nervous system stimulant that acts on the medulla oblongata to increase respiratory rate and tidal volume.[3] It is believed to enhance the sensitivity of chemoreceptors to carbon dioxide and oxygen levels in the blood.
Pentylenetetrazol (PTZ) is a potent CNS stimulant that acts as a GABA-A receptor antagonist. While it has respiratory stimulant effects, its primary use today is in animal models to study seizure phenomena due to its convulsant properties at higher doses.
Quantitative Data Summary
The following tables summarize the available quantitative data for the selected analeptic agents. It should be noted that direct comparative studies for this compound are scarce, and some data is inferred from studies on Prethcamide.
| Agent | Parameter | Species | Value | Route of Administration |
| This compound | Pco₂ Reduction (as Prethcamide) | Human | ~4 mm Hg | Oral |
| Doxapram | LD₅₀ | Mouse | ~75 mg/kg | Intravenous |
| LD₅₀ | Rat | ~75 mg/kg | Intravenous | |
| Nikethamide | LD₅₀ | Rat | Not specified | Oral |
| Pentylenetetrazol | LD₅₀ | Rat | 140 mg/kg | Oral |
| LD₅₀ | Rat | 45 mg/kg | Intravenous | |
| LD₅₀ | Mouse | 88 mg/kg | Oral | |
| LD₅₀ | Mouse | 31.4 mg/kg | Intravenous |
Table 1: Comparative Efficacy and Toxicity of Analeptic Agents.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of analeptic agents.
Assessment of Respiratory Stimulant Activity in Rodents
This protocol outlines a method to evaluate the effect of analeptic agents on respiratory function in rats.
Objective: To quantify the change in respiratory rate and tidal volume following the administration of a test analeptic agent.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
Test analeptic agent (e.g., this compound, Doxapram)
-
Anesthetic (e.g., urethane)
-
Whole-body plethysmograph
-
Data acquisition system
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Anesthetize the rat with an appropriate anesthetic to a level that maintains spontaneous breathing but abolishes pain reflexes.
-
Place the anesthetized rat in the whole-body plethysmograph chamber and allow it to acclimate for a baseline recording period (e.g., 15-30 minutes).
-
Record baseline respiratory parameters, including respiratory rate (breaths per minute) and tidal volume (mL).
-
Administer the test analeptic agent via the desired route (e.g., intravenous or intraperitoneal injection).
-
Continuously record respiratory parameters for a defined period post-administration (e.g., 60 minutes).
-
Analyze the data to determine the peak change in respiratory rate and tidal volume from baseline and the duration of the effect.
-
A control group receiving a vehicle injection should be run in parallel.
Determination of Median Lethal Dose (LD₅₀)
This protocol describes the determination of the acute toxicity of a substance.
Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.
Animals: Mice or rats, specified by strain, sex, and age.
Materials:
-
Test substance
-
Appropriate vehicle for administration
-
Oral gavage needles or injection supplies
-
Animal cages and monitoring equipment
Procedure:
-
Divide the animals into several groups (e.g., 5-6 groups) of a specified number (e.g., 10 animals per group).
-
Prepare a range of doses of the test substance. The doses should be spaced to produce a range of toxic effects from no effect to 100% mortality.
-
Administer a single dose of the test substance to each animal in a group via a specified route (e.g., oral, intravenous, intraperitoneal). A control group receives only the vehicle.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Record the number of deaths in each dose group.
-
Calculate the LD₅₀ value using a recognized statistical method (e.g., probit analysis). The LD₅₀ is expressed as the mass of the substance per unit of body weight (e.g., mg/kg).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental processes described in this guide.
References
Navigating the Stereochemistry of Cropropamide: A Guide to Enantiomer Separation and Activity Comparison
A comprehensive review of publicly available scientific literature and data reveals a significant gap in the specific experimental analysis of Cropropamide enantiomers. While this compound is known to be a chiral molecule and a respiratory stimulant, detailed studies on the separation of its enantiomers and the comparative analysis of their individual pharmacological activities have not been published.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies that would be applied to such an investigation. By presenting established techniques for chiral separation and illustrating the potential for differential activity between enantiomers, this document serves as a roadmap for future research into the stereospecific effects of this compound. The experimental data and protocols presented herein are hypothetical and intended to serve as illustrative examples.
The Significance of Chirality in Drug Action
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2][3] This is because biological systems, including receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the separation and individual assessment of enantiomers are critical steps in drug development and regulatory approval.[4]
Hypothetical Experimental Protocol: Chiral Separation of this compound Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. The following protocol outlines a hypothetical approach for the separation of this compound enantiomers.
Objective: To separate the (R)- and (S)-enantiomers of this compound using chiral HPLC.
Materials and Instrumentation:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP such as Chiralpak® IA or a similar column known for resolving amide compounds)
-
HPLC system equipped with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For example, 90:10, 85:15, and 80:20 (v/v) n-hexane:isopropanol.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the two peaks with optimal resolution.
Hypothetical Comparative Activity Data
Once separated, the individual enantiomers would be subjected to a battery of in vitro and in vivo assays to determine their pharmacological activity. The following table presents hypothetical data comparing the respiratory stimulant activity of the (R)- and (S)-enantiomers of this compound.
| Parameter | (R)-Cropropamide | (S)-Cropropamide | Racemic this compound |
| In Vitro Receptor Binding Affinity (Kᵢ, nM) | |||
| Target Receptor X | 15 ± 2 | 250 ± 18 | 32 ± 4 |
| In Vivo Respiratory Rate Increase (breaths/min at 10 mg/kg) | 25 ± 3 | 8 ± 1.5 | 16 ± 2 |
| In Vivo Tidal Volume Increase (% change at 10 mg/kg) | 40 ± 5% | 12 ± 2% | 25 ± 4% |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for Chiral Separation and Activity Comparison
This diagram illustrates a typical workflow for the separation of enantiomers and the subsequent evaluation of their biological activity.
References
Safety Operating Guide
Navigating the Disposal of Cropropamide: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Cropropamide, understanding the correct disposal procedures is essential to ensure a safe working environment and compliance with regulations. This guide provides a procedural, step-by-step approach to the disposal of this compound, grounded in general best practices for chemical and pharmaceutical waste management.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24N2O2[1][2] |
| Molecular Weight | 240.34 g/mol [3] |
| Appearance | Pale Yellow to Dark Yellow Oil |
| Boiling Point | 128-130°C at 0.25 mmHg |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Soluble), Water, and Ether. |
| Stability | Light Sensitive |
Operational and Disposal Plan for this compound
In the absence of specific regulatory guidelines for this compound, the following operational plan is based on established best practices for the disposal of laboratory chemical and pharmaceutical waste. The primary recommendation is to engage a licensed professional hazardous waste disposal service.
Step-by-Step Disposal Procedure
-
Segregation and Storage of Waste:
-
Store waste this compound separately from other chemical waste streams to prevent unintended reactions.
-
Keep the waste in a well-sealed, properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound."
-
Store the container in a designated and secure waste accumulation area within the laboratory, away from general traffic.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes safety glasses, chemical-resistant gloves, and a lab coat.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of this compound waste by a licensed hazardous waste contractor.
-
These services are equipped to handle, transport, and dispose of chemical waste in accordance with regulations. The typical method of disposal for such chemicals is high-temperature incineration.
-
-
Disposal of Contaminated Materials:
-
Materials such as PPE, spill cleanup supplies, and empty containers that are grossly contaminated with this compound should be collected in a sealed and labeled hazardous waste bag or container.
-
These contaminated materials should also be disposed of through the licensed hazardous waste disposal service.
-
For empty containers with non-recoverable residual amounts, they may be discarded in a biohazard sharps container if applicable.
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the quantity and date of disposal.
-
Retain all documentation provided by the hazardous waste disposal service, such as the chain of custody forms.
-
Important Considerations:
-
Regulatory Status: While this compound itself is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated to determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).
-
Avoid Improper Disposal: Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.
Experimental Protocols
As the recommended and safest method for the disposal of this compound is through a licensed professional service, there are no experimental protocols for laboratory-based treatment or disposal. Attempting to neutralize or treat the chemical waste in-house can be dangerous as the reaction byproducts may be hazardous, and incomplete reactions could pose risks.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Cropropamide
For Researchers, Scientists, and Drug Development Professionals
Core Safety Information
Cropropamide is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, it is crucial to follow standard laboratory safety practices to minimize any potential risks.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.
| Property | Value |
| Physical State | Liquid |
| Solubility | Easily soluble in water and ether |
| GHS Hazard Classification | Not classified as hazardous |
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice. The following PPE is recommended when working with this compound:
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the liquid. |
| Hand Protection | Standard laboratory nitrile or latex gloves. | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures the safe handling of this compound during routine laboratory procedures.
1. Preparation:
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Put on the required personal protective equipment (safety glasses, gloves, lab coat).
2. Handling:
-
When transferring this compound, do so carefully to avoid splashing.
-
If heating is required, do so in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
-
Cap all containers when not in use to prevent accidental spills.
3. In Case of a Spill:
-
For a small spill, absorb the liquid with an inert material (e.g., paper towels, vermiculite).
-
Clean the spill area with soap and water.
-
Place the used absorbent material in a sealed bag for disposal.
-
For a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Collection:
-
Collect all waste containing this compound, including unused solutions and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.
2. Aqueous Waste Disposal:
-
Given that this compound is water-soluble and not classified as hazardous, aqueous solutions may be suitable for drain disposal, depending on local regulations and institutional policies.
-
Crucially, always consult and adhere to your institution's specific guidelines for chemical waste disposal. Do not pour any chemical down the drain without prior approval from your environmental health and safety department.
3. Solid Waste Disposal:
-
Contaminated solid waste, such as gloves and absorbent materials, should be placed in a sealed container and disposed of according to your institution's procedures for non-hazardous solid chemical waste.
Visualization of Workflows
As no specific signaling pathways or complex experimental workflows involving this compound were identified in the available literature, the creation of Graphviz diagrams is not applicable at this time. Should such information become available, this section will be updated to include the mandatory visualizations. The following is a basic logical workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
